2-Acetamido-5-chlorothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXYIGXXMJPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405537 | |
| Record name | 2-Acetamido-5-chlorothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20256-39-7 | |
| Record name | 2-Acetamido-5-chlorothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ccetamido-5-chlorothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Acetamido-5-chlorothiazole" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Acetamido-5-chlorothiazole
Introduction
This compound is a vital heterocyclic building block in the fields of medicinal and agricultural chemistry. Its structure, featuring a reactive thiazole core, an acetamido group, and a strategically placed chlorine atom, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules, including antibiotics and anticancer agents.[1] This guide provides a detailed exploration of the primary synthesis pathway for this compound, offering insights into the reaction mechanisms, experimental protocols, and the chemical principles that ensure a successful and verifiable outcome.
Primary Synthesis Pathway: A Two-Step Approach
The most efficient and commonly cited route to this compound involves a two-step synthetic sequence starting from the readily available 2-aminothiazole. The pathway is logically divided into:
-
N-Acetylation: Protection and activation of the 2-amino group.
-
Regioselective Chlorination: Introduction of the chlorine atom at the C5 position of the thiazole ring.
This strategic sequence is critical. Performing the acetylation first serves a dual purpose: it protects the nucleophilic amino group from reacting with the chlorinating agent and the resulting acetamido group helps to electronically activate the C5 position, facilitating a regioselective electrophilic substitution.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 2-Acetamidothiazole (Intermediate)
The initial step involves the acylation of 2-aminothiazole. This reaction is a standard nucleophilic acyl substitution where the amino group acts as the nucleophile.
Mechanism of Acetylation
The lone pair of electrons on the nitrogen atom of the 2-amino group initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which subsequently collapses by eliminating a stable acetate leaving group. A final deprotonation step yields the neutral 2-acetamidothiazole product.
Caption: Mechanism of N-Acetylation of 2-aminothiazole.
Experimental Protocol: Acetylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or gently heat to 50-60 °C to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product and quench any unreacted acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
Verification: The structure of the resulting 2-acetamidothiazole can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be assessed by melting point determination.
Causality Behind Experimental Choices:
-
Acetic Anhydride: It is preferred over acetyl chloride as it is less volatile, easier to handle, and the byproduct, acetic acid, is less corrosive and more easily removed than HCl.[2]
-
Solvent: Acetic acid is a common solvent as it is compatible with the reagents and helps to maintain a slightly acidic environment.
Part 2: Regioselective Chlorination of 2-Acetamidothiazole
This is the crucial step where the chlorine atom is introduced. The directing effect of the acetamido group and the inherent reactivity of the thiazole ring guide the chlorination to the C5 position.
Mechanism of Electrophilic Chlorination
The reaction proceeds via an electrophilic aromatic substitution mechanism. The chlorinating agent, N-Chlorosuccinimide (NCS), is activated by an acid catalyst (Amberlite A-15, a strong acidic resin). The electron-rich C5 position of the 2-acetamidothiazole ring attacks the electrophilic chlorine atom of the activated NCS, forming a resonance-stabilized carbocation known as a sigma complex. Finally, a base (which could be the succinimide anion or solvent) removes the proton from the C5 position to restore aromaticity and yield the final product.
Caption: Mechanism of regioselective chlorination at the C5 position.
Experimental Protocol: Chlorination
This protocol is based on a reported procedure for the synthesis of this compound.[1]
-
Setup: To a suspension of 2-acetamidothiazole (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane), add N-Chlorosuccinimide (NCS, 1.1 equivalents).
-
Catalyst Addition: Add the acid catalyst, Amberlite A-15 (H⁺) resin (catalytic amount).
-
Reaction: Stir the mixture vigorously at room temperature (approx. 20 °C) for an extended period (approx. 22 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the Amberlite resin catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Self-Validating System (Verification):
-
¹H NMR: Confirm the disappearance of the signal corresponding to the C5 proton and the appearance of other protons in their expected regions.
-
Mass Spectrometry: Verify the molecular weight of the product. The presence of chlorine will be evident from the characteristic M+2 isotope peak (³⁷Cl) at approximately one-third the intensity of the main molecular ion peak (³⁵Cl).
-
Yield Calculation: A reported yield for this specific reaction is 65%.[1]
-
Quantitative Data Summary
| Step | Reactant | Reagent | Catalyst | Conditions | Yield | Reference |
| 2 | 2-Acetamidothiazole | NCS | Amberlite A-15 (H⁺) | 20 °C, 22 h | 65% | [1] |
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a mild and highly effective source of electrophilic chlorine. It is a solid, making it easy to handle, and its regioselectivity in reactions with activated aromatic rings is well-established.
-
Amberlite A-15 Resin: This solid-phase acid catalyst is advantageous because it can be easily removed from the reaction mixture by simple filtration, simplifying the purification process compared to using a soluble acid like H₂SO₄.
Alternative Synthetic Considerations
While the primary pathway is highly effective, an alternative route exists which reverses the order of the steps:
-
Chlorination of 2-aminothiazole: This would produce 2-amino-5-chlorothiazole, a commercially available intermediate.[3]
-
Acetylation of 2-amino-5-chlorothiazole: The subsequent acetylation of this intermediate would also yield the final product.
This alternative may be viable, especially if 2-amino-5-chlorothiazole is readily available. However, direct chlorination of the highly activated 2-aminothiazole can sometimes lead to side products or over-chlorination, making the primary pathway, which involves protection of the amino group first, often the more controlled and higher-yielding approach in a laboratory setting.
Conclusion
The synthesis of this compound is most reliably achieved through a well-defined, two-step process involving the N-acetylation of 2-aminothiazole followed by a regioselective chlorination using NCS. This method provides good yields and a high degree of control, particularly in directing the chlorine atom to the desired C5 position. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
An In-depth Technical Guide to 2-Acetamido-5-chlorothiazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Significance of the 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold"—a core molecular structure that is recurrently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent structural features, including the presence of nitrogen and sulfur heteroatoms, allow for a diverse range of intermolecular interactions with biological targets. This has led to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic functionalization of the 2-aminothiazole ring is a key area of research, with modifications at various positions dramatically influencing the pharmacological profile of the resulting derivatives.[1][2] This guide focuses on a specific, synthetically valuable derivative: 2-Acetamido-5-chlorothiazole. By exploring its chemical properties, synthesis, and reactivity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for leveraging this important building block in their research endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and drug design.
Core Chemical Attributes
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂OS | [3] |
| Molecular Weight | 176.62 g/mol | [4] |
| CAS Number | 20256-39-7 | [3] |
| Appearance | Solid | [5] |
| Melting Point | 208-212 °C | [3] |
| Density | 1.507 g/cm³ | [4] |
Spectroscopic Profile
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum for the closely related N-(5-chloro-1,3-thiazol-2-yl)acetamide provides a valuable reference.[6] Key expected peaks include:
-
N-H stretch: A peak in the region of 3100-3300 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretch: A strong absorption band around 1660-1680 cm⁻¹ for the amide carbonyl group.
-
C=N stretch: A peak in the 1610-1630 cm⁻¹ region, characteristic of the thiazole ring.
-
C-Cl stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, for the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is anticipated to show a singlet for the thiazole ring proton, a singlet for the acetyl methyl protons, and a broad singlet for the amide N-H proton. The exact chemical shifts would depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the five carbon atoms in the molecule: the thiazole ring carbons, the acetyl methyl carbon, and the amide carbonyl carbon.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 176, with a characteristic isotopic pattern (M+2) at m/z 178 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the direct chlorination of 2-acetamidothiazole. A reported method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of an acidic resin, Amberlite A-15 (H⁺ form).[7]
Caption: A schematic overview of the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol based on the published reaction conditions.[7]
Materials:
-
2-Acetamidothiazole
-
N-Chlorosuccinimide (NCS)
-
Amberlite A-15 (H⁺ form) resin
-
Suitable solvent (e.g., Dichloromethane or Acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 2-acetamidothiazole (1 equivalent) in a suitable solvent, add Amberlite A-15 (H⁺ form) resin.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 20 °C for 22 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Amberlite resin and wash the resin with the solvent.
-
Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the chloro and acetyl groups and the inherent nucleophilicity of the thiazole ring.
Electrophilic Aromatic Substitution
The thiazole ring is generally less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the heteroatoms. The presence of the electron-withdrawing chloro group at the 5-position further deactivates the ring. However, the 2-acetamido group is an activating group, which may direct electrophiles to the 4-position, although forcing conditions would likely be required.
Nucleophilic Aromatic Substitution
The chlorine atom at the 5-position of the thiazole ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This provides a valuable handle for further functionalization of the molecule.
Caption: A diagram illustrating the primary modes of reactivity for this compound.
Applications in Drug Discovery and Development
The 2-aminothiazole scaffold, and by extension this compound, serves as a crucial building block in the synthesis of a wide range of therapeutic agents.[2][8]
Anticancer Agents
A significant number of 2-aminothiazole derivatives have been investigated for their anticancer properties.[2][8] For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of the approved anticancer drug, Dasatinib.[5] The 2-acetamido group can act as a bioisosteric replacement for other functionalities, allowing for the fine-tuning of a compound's activity and pharmacokinetic profile.
Other Therapeutic Areas
Beyond oncology, the 2-aminothiazole core is found in drugs with diverse therapeutic applications. This includes compounds with antimicrobial, anti-inflammatory, and neuroprotective activities.[1] The ability to readily introduce a chlorine atom at the 5-position of the 2-acetamidothiazole core provides a synthetic entry point for creating libraries of novel compounds for screening against a variety of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. A dust mask may be appropriate for handling the solid.
-
Skin and Body Protection: Lab coat.
Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Information on the long-term stability of this compound is limited, and it is recommended to use it relatively soon after synthesis or purchase.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the chloro-substituent provide a platform for the creation of diverse molecular architectures based on the privileged 2-aminothiazole scaffold. A comprehensive understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to unlock its full potential in the development of novel therapeutic agents.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide | C5H4ClN3O3S | CID 288329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of the Thiazole Scaffold
An In-Depth Technical Guide to the Molecular Structure and Analysis of 2-Acetamido-5-chlorothiazole
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural features, synthesis, and detailed analytical characterization, grounding its protocols in established scientific principles to ensure reliability and reproducibility.
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. This compound (N-(5-chloro-1,3-thiazol-2-yl)acetamide) serves as a critical building block for more complex molecules. Its importance is notably highlighted by its role as a key intermediate in the synthesis of the broad-spectrum antiparasitic drug, Nitazoxanide. Understanding the precise molecular structure and properties of this intermediate is paramount for optimizing reaction pathways, ensuring purity, and ultimately guaranteeing the quality of the final active pharmaceutical ingredient (API).
Physicochemical Properties and Structural Features
This compound is a solid at room temperature with a molecular formula of C₅H₅ClN₂OS. Its structure is defined by a central thiazole ring substituted at the 2-position with an acetamido group and at the 5-position with a chlorine atom. This substitution pattern dictates its chemical reactivity and spectroscopic signature.
The acetamido group's carbonyl and N-H moieties provide hydrogen bond donor and acceptor sites, influencing its solubility and interaction with biological targets. The electron-withdrawing nature of the chlorine atom at the C5 position significantly impacts the electron density of the thiazole ring, influencing its aromaticity and susceptibility to further chemical modification.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂OS | PubChem |
| Molecular Weight | 176.62 g/mol | PubChem |
| CAS Number | 1759-45-1 | PubChem |
| Appearance | White to off-white crystalline powder | General Chemical Data |
| Melting Point | 224-228 °C | ChemicalBook |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | General Lab Experience |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the N-acetylation of 2-Amino-5-chlorothiazole. This reaction is a classic example of nucleophilic acyl substitution.
Mechanism Rationale: The lone pair of electrons on the exocyclic amino group of 2-Amino-5-chlorothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. Acetic anhydride is often preferred in industrial settings due to its lower cost and safer handling profile compared to the highly reactive and corrosive acetyl chloride. The reaction is frequently carried out in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct (acetic acid or HCl), or by using a solvent like glacial acetic acid which can also act as a catalyst.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a self-validating system. The success of each step is confirmed by the physical state and subsequent analytical characterization of the product.
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Charge the flask with 2-Amino-5-chlorothiazole (1.0 eq). Add glacial acetic acid as the solvent (approx. 5-10 volumes).
-
Initiation: Begin stirring and add acetic anhydride (1.1-1.2 eq) to the suspension in a controlled manner. The slight excess of acetic anhydride ensures the complete consumption of the starting amine.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot disappears.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-water, which causes the product to precipitate out of the acidic solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product should be a white to off-white crystalline powder.
Structural Elucidation via Spectroscopic Analysis
Confirming the molecular structure of the synthesized product is a critical quality control step. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of its identity and purity.
Caption: Key structural features and their expected spectroscopic signals.
A. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule.
-
Protocol: Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
~12.4 ppm (singlet, 1H): This broad singlet corresponds to the amide proton (-NH-). Its high chemical shift is characteristic of an amide proton in DMSO, which engages in hydrogen bonding with the solvent.
-
~7.5 ppm (singlet, 1H): This singlet is assigned to the single proton on the thiazole ring (C4-H). Its downfield shift is due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent sulfur atom and chlorine atom.
-
~2.2 ppm (singlet, 3H): This singlet, integrating to three protons, is characteristic of the methyl group (-CH₃) of the acetamido moiety.
-
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol: Prepare a sample using the Potassium Bromide (KBr) pellet method or as a thin film. Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation:
-
3200-3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.
-
~1690 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band), confirming the presence of the carbonyl group.
-
~1550 cm⁻¹ (strong): N-H bending and C-N stretching (Amide II band).
-
~1300-1400 cm⁻¹: C-N stretching vibrations.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
-
C. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its isotopic distribution, which is particularly useful due to the presence of chlorine.
-
Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.
-
Data Interpretation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one chlorine atom.
-
m/z at ~177: This corresponds to the [M+H]⁺ ion with the ³⁵Cl isotope.
-
m/z at ~179: This corresponds to the [M+H]⁺ ion with the ³⁷Cl isotope.
-
Intensity Ratio: The ratio of the peaks at m/z 177 and 179 will be approximately 3:1, which is the natural abundance ratio of ³⁵Cl to ³⁷Cl, providing definitive confirmation of a single chlorine atom in the structure.
-
Conclusion
This compound is a fundamentally important heterocyclic compound whose precise synthesis and characterization are essential for its application in pharmaceutical development. The protocols and analytical methodologies detailed in this guide provide a robust framework for its preparation and structural validation. By integrating mechanistic understanding with rigorous spectroscopic analysis, researchers can ensure the quality and purity of this key building block, facilitating the advancement of complex synthetic targets.
An In-Depth Technical Guide to 2-Acetamido-5-chlorothiazole (CAS: 20256-39-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Acetamido-5-chlorothiazole, a key heterocyclic intermediate in medicinal chemistry. The document elucidates its physicochemical properties, outlines a robust synthetic pathway with detailed mechanistic insights, and explores its critical role as a molecular scaffold in the development of therapeutic agents. Furthermore, it details standardized analytical protocols for quality assurance and summarizes essential safety and handling procedures. The aim is to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.
Physicochemical and Structural Properties
This compound, also known by its IUPAC name N-(5-chloro-1,3-thiazol-2-yl)acetamide, is a crystalline solid. Its structural backbone is the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, which is a common feature in many biologically active compounds. The chloro-group at the 5-position and the acetamido-group at the 2-position are key functional handles that allow for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 20256-39-7 | [1] |
| Molecular Formula | C₅H₅ClN₂OS | [1][2] |
| Molecular Weight | 176.62 g/mol | [1][3] |
| Melting Point | 208-212 °C | [1][2] |
| Density | 1.507 g/cm³ | [1] |
| Appearance | Solid (form may vary) | N/A |
| XLogP3 | 1.8 | [1] |
| InChI Key | YLRXYIGXXMJPOP-UHFFFAOYSA-N |[3][4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a two-step process starting from the readily available 2-aminothiazole. This pathway is favored for its efficiency and use of common laboratory reagents.
Step 1: Acetylation of 2-Aminothiazole
The initial step involves the N-acetylation of 2-aminothiazole. This is a standard nucleophilic acyl substitution reaction where the primary amine of the thiazole attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is often performed in a suitable solvent and may use a mild base to neutralize the acidic byproduct.
-
Expert Insight: The purpose of this acetylation is twofold. Firstly, it introduces the desired acetamido group. Secondly, it deactivates the thiazole ring towards electrophilic substitution, which helps to control the regioselectivity of the subsequent chlorination step, directing the electrophile to the 5-position.
Step 2: Electrophilic Chlorination
The second step is the regioselective chlorination of the 2-acetamidothiazole intermediate at the 5-position. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[5]
-
Expert Insight: NCS is a mild and effective source of electrophilic chlorine (Cl⁺). Its use is advantageous over harsher chlorinating agents like chlorine gas (Cl₂) because it minimizes the risk of over-chlorination or other side reactions. The reaction is an electrophilic aromatic substitution, where the electron-rich 5-position of the thiazole ring attacks the electrophilic chlorine of NCS. The presence of an acid catalyst, such as Amberlite A-15 resin, can facilitate the reaction.[5]
Synthesis Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS: 20256-39-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. PubChemLite - this compound (C5H5ClN2OS) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Elucidating the Mechanism of Action for 2-Acetamido-Thiazole Derivatives: A Case Study Approach
Abstract: The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This guide focuses on the 2-acetamido-thiazole subclass, exemplified by compounds such as 2-Acetamido-5-chlorothiazole. While the specific mechanism for this particular molecule is not extensively documented, the wealth of research on structurally related analogs provides a strong foundation for a robust mechanistic investigation. This document presents a comprehensive, field-proven strategy for elucidating the mechanism of action (MoA) of novel 2-acetamido-thiazole derivatives. We will explore the dominant hypothesis of protein kinase inhibition, detail gold-standard experimental protocols for target identification and validation, and provide a framework for interpreting cellular and pathway-level consequences.
The 2-Acetamido-Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a recurring motif in a multitude of clinically relevant drugs. Its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding and other molecular interactions make it an attractive starting point for library synthesis[3]. The addition of a 2-acetamido group further refines its interaction potential.
Numerous studies have demonstrated that derivatives of this scaffold possess significant antiproliferative activity against various cancer cell lines[4][5]. This has led to the prevailing hypothesis that many compounds in this class function by targeting key regulators of cell growth and survival, most notably protein kinases.
Core Mechanistic Hypothesis: Inhibition of Protein Kinases
A significant body of evidence points towards protein kinase inhibition as the primary MoA for many biologically active 2-acetamido-thiazole derivatives.
2.1 Rationale from Structural Analogs:
The design of many potent thiazole derivatives is often based on the structure of established kinase inhibitors. For instance, several research programs have developed 2-amino-thiazole derivatives as analogs of Dasatinib , a potent inhibitor of the Bcr-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML)[2][4]. Although replacing Dasatinib's core pyrimidinyl-amino group with an acetamido moiety can reduce activity against certain solid tumors, potent and selective activity against leukemia cell lines like K562 is often retained[4][5].
Furthermore, related structures such as 2-acetamido-benzothiazoles have been specifically designed and evaluated as inhibitors of the oncogenic BRAFV600E kinase [6]. This kinase is a critical node in the MAPK/ERK signaling pathway, and its mutation is a driver in a large percentage of melanomas and colorectal cancers. The success of these programs strongly suggests that the thiazole scaffold is well-suited for binding within the ATP-binding pocket of various kinases.
2.2 The MAPK Signaling Pathway: A Plausible Target
Given the evidence from BRAFV600E inhibitor studies, a logical starting point for investigation is the MAPK pathway. Inhibition of a key kinase like BRAF would disrupt the downstream signaling cascade, leading to reduced cell proliferation and apoptosis.
Caption: Hypothetical inhibition of the MAPK pathway by a 2-acetamido-thiazole derivative.
A Strategic Framework for MoA Elucidation
As a Senior Application Scientist, my recommendation for characterizing a novel compound like this compound follows a logical, multi-step approach designed to build a self-validating case for its mechanism.
3.1 Phase 1: Phenotypic Screening & Hypothesis Generation
The first step is to understand what the compound does at a cellular level. A broad phenotypic screen provides unbiased data on its activity profile.
-
Workflow: Screen the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel).
-
Causality: This identifies which cancer types or specific cell lines are most sensitive. If, for example, melanoma cell lines with the BRAFV600E mutation are uniformly sensitive, this provides a strong initial clue pointing towards BRAF inhibition.
Table 1: Hypothetical Antiproliferative Activity (IC50) Data
| Cell Line | Cancer Type | Key Mutation | IC50 (µM) for this compound |
| A375 | Melanoma | BRAFV600E | 0.85 |
| SK-MEL-28 | Melanoma | BRAFV600E | 1.10 |
| HT-29 | Colorectal | BRAFV600E | 2.50 |
| K562 | CML | Bcr-Abl | 15.7 |
| MCF-7 | Breast | WT BRAF | > 50 |
| DU145 | Prostate | WT BRAF | > 50 |
Data in this table is representative and for illustrative purposes only.
3.2 Phase 2: Target Identification and Engagement
With a working hypothesis (e.g., BRAF inhibition), the next step is to prove a direct interaction between the compound and its putative target protein.
Experimental Protocol: Kinome Profiling
This experiment determines the binding affinity of the compound against a large panel of human kinases, providing data on both potency and selectivity.
Methodology: Competition Binding Assay (e.g., DiscoverX KINOMEscan™)
-
Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is pre-incubated with the test compound (this compound) and then applied to the ligand-bound support. The amount of kinase bound to the support is inversely proportional to the affinity of the test compound.
-
Preparation:
-
Dissolve the test compound in 100% DMSO to create a 100X stock solution (e.g., 1 mM).
-
Prepare serial dilutions of the stock in an appropriate assay buffer.
-
-
Assay Execution:
-
Combine the kinase, the immobilized ligand, and the test compound in the wells of a microtiter plate.
-
Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Wash away unbound components.
-
Quantify the amount of kinase remaining on the solid support using a detection reagent (e.g., a qPCR tag or an antibody-based system).
-
-
Data Analysis:
-
Calculate the percent of control (%Ctrl) binding for each compound concentration.
-
Plot %Ctrl vs. compound concentration and fit the data to a dose-response curve to determine the dissociation constant (Kd).
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA validates target engagement within the complex environment of a live cell. The principle is that a protein becomes more thermally stable when its ligand is bound.
-
Cell Treatment:
-
Culture cells (e.g., A375 melanoma cells) to ~80% confluency.
-
Treat one set of cells with the test compound at a relevant concentration (e.g., 5x IC50) and another set with vehicle (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Protein Separation:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
-
Detection:
-
Analyze the amount of the target protein (e.g., BRAF) remaining in the supernatant at each temperature point using Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein vs. temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
-
Caption: A logical workflow for elucidating the mechanism of action.
3.3 Phase 3: Pathway-Level Functional Validation
Confirming that the compound binds its target is crucial, but it is equally important to demonstrate that this binding event leads to the expected functional consequence—the inhibition of the signaling pathway.
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Treatment:
-
Seed sensitive cells (e.g., A375) in 6-well plates.
-
Once attached, serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Treat cells with increasing concentrations of the test compound (e.g., 0.1x to 10x IC50) for 2-4 hours. Include a vehicle control (DMSO).
-
Stimulate the pathway with a growth factor (e.g., EGF) for 10-15 minutes, if necessary, to ensure the pathway is active in the control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target's downstream substrates (e.g., anti-p-MEK, anti-p-ERK).
-
Also probe separate blots or strip and re-probe for total MEK, total ERK, and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are due to inhibition, not protein degradation.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot. A dose-dependent decrease in the p-MEK and p-ERK signals, with no change in total protein levels, validates functional pathway inhibition.
-
Alternative Hypotheses and Broader Considerations
While kinase inhibition is a strong primary hypothesis, the thiazole scaffold's versatility means other mechanisms should be considered if kinase screening yields negative results[1]. For example, certain thiazole derivatives have shown promise as antifungal agents by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the synthesis of the fungal cell membrane[7]. Other documented activities for thiazoles include antimicrobial and anti-inflammatory effects, which could be mediated by entirely different targets[3].
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Multifaceted Biological Activities of 2-Acetamido-5-chlorothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, the 2-acetamido-5-chlorothiazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in their pursuit of new chemical entities targeting a range of pathological conditions.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a fundamental structural motif in a multitude of biologically active compounds.[1] Its presence in both natural products and synthetic drugs, such as the antibiotic penicillin and the anticancer agent bleomycin, underscores its therapeutic significance. The unique electronic properties and the ability of the nitrogen atom to form hydrogen bonds contribute to the diverse pharmacological profiles of thiazole derivatives.[2] This guide focuses on the this compound core, a synthetically accessible and highly versatile scaffold for the generation of novel drug candidates.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a straightforward chlorination reaction of 2-acetamidothiazole. A common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a resin like Amberlite A-15 (H⁺) at room temperature.[3]
Derivatization of this core structure is key to exploring its therapeutic potential. Modifications can be introduced at various positions, but a common strategy involves the reaction of 2-amino-5-chlorothiazole with different acylating or alkylating agents to introduce diverse functionalities at the 2-amino position. These synthetic strategies allow for the systematic exploration of structure-activity relationships.
Anticancer Activity: A Promising Frontier
Derivatives of the 2-aminothiazole scaffold have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][5] The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and arrest the cell cycle, thereby inhibiting tumor growth.[6]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of the intrinsic apoptosis pathway.[7] This pathway is initiated by intracellular stress signals, leading to mitochondrial dysfunction and the release of cytochrome c. Cytochrome c then binds to apoptotic protease activating factor-1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.[8][9]
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Blueprint of a Key Thiazole Derivative: A Technical Guide to 2-Acetamido-5-chlorothiazole
Introduction: The Significance of 2-Acetamido-5-chlorothiazole in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. Within this important class of heterocycles, this compound stands out as a crucial intermediate and a pharmacophore of interest in its own right. Its structural motifs are found in compounds exhibiting a wide range of biological activities, from antimicrobial to anticancer effects.
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic characteristics of this compound is paramount for its effective utilization in synthesis and the rational design of new chemical entities. This in-depth technical guide provides a detailed exploration of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind these techniques, the experimental protocols for data acquisition, and a thorough interpretation of the resulting spectra, this guide aims to equip scientists with the foundational knowledge necessary to confidently identify, characterize, and manipulate this important molecule.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₅H₅ClN₂OS and a molecular weight of approximately 176.62 g/mol .[1][2] The structure features a central thiazole ring substituted with an acetamido group at the 2-position and a chlorine atom at the 5-position.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂OS | [1][2] |
| Molecular Weight | 176.62 g/mol | [1][2] |
| CAS Number | 20256-39-7 | [1] |
| Melting Point | 208-212 °C | [3] |
| Predicted XLogP3 | 1.8 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. The choice of solvent and instrument parameters are critical for achieving optimal resolution and sensitivity.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial, as it can influence the chemical shifts of exchangeable protons (e.g., the amide N-H).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
2. Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate dispersion of signals.
-
For ¹H NMR:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Typical acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the internal standard.
-
For ¹H NMR spectra, the signals are integrated to determine the relative number of protons corresponding to each resonance.
Diagram of the NMR Workflow:
Caption: A streamlined workflow for NMR analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule: the methyl protons of the acetamido group, the amide proton, and the proton on the thiazole ring.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.2 | Singlet | 3H | -CH₃ (acetyl group) |
| 2 | ~7.5 | Singlet | 1H | H-4 (thiazole ring) |
| 3 | ~12.0 | Singlet (broad) | 1H | -NH (amide) |
Interpretation:
-
-CH₃ Protons (Signal 1): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet. The chemical shift around 2.2 ppm is characteristic of a methyl group attached to a carbonyl carbon.
-
Thiazole H-4 Proton (Signal 2): The proton at the 4-position of the thiazole ring is a singlet as there are no vicinal protons. Its chemical shift is in the aromatic region, downfield due to the deshielding effect of the heterocyclic ring.
-
Amide -NH Proton (Signal 3): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. Its chemical shift is significantly downfield, which is characteristic of amide protons involved in hydrogen bonding. The exact chemical shift of this proton can be highly dependent on the solvent and concentration.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, one for each unique carbon atom in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~23 | -CH₃ (acetyl group) |
| 2 | ~120 | C-4 (thiazole ring) |
| 3 | ~135 | C-5 (thiazole ring) |
| 4 | ~158 | C-2 (thiazole ring) |
| 5 | ~168 | C=O (carbonyl group) |
Interpretation:
-
-CH₃ Carbon (Signal 1): The methyl carbon appears at the most upfield position, which is typical for sp³ hybridized carbons.
-
Thiazole Ring Carbons (Signals 2, 3, and 4): The three carbons of the thiazole ring resonate in the aromatic region. The carbon atom attached to the chlorine (C-5) is expected to be significantly influenced by the electronegativity of the halogen. The C-2 carbon, being attached to two heteroatoms (N and S), is expected to be the most deshielded of the ring carbons.
-
Carbonyl Carbon (Signal 5): The carbonyl carbon of the amide group is the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an FT-IR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.
1. Instrument and Sample Preparation:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
2. Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor).
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
3. Data Processing:
-
The instrument software automatically performs the Fourier transform and subtracts the background spectrum to generate the final transmittance or absorbance spectrum.
Diagram of the FT-IR (ATR) Workflow:
Caption: A simplified workflow for FT-IR analysis using an ATR accessory.
IR Spectral Data and Interpretation
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium, broad | N-H stretching (amide) |
| ~3100 | Weak | C-H stretching (thiazole ring) |
| ~2950 | Weak | C-H stretching (methyl group) |
| ~1680 | Strong | C=O stretching (Amide I band) |
| ~1550 | Medium | N-H bending (Amide II band) |
| ~1450-1600 | Medium-Weak | C=C and C=N stretching (thiazole ring) |
| ~1370 | Medium | C-H bending (methyl group) |
| ~800 | Strong | C-Cl stretching |
Interpretation:
-
N-H Stretching: The broad band around 3250 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretching: The weak absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic thiazole ring, while the weak bands below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.
-
Amide I and II Bands: The strong absorption around 1680 cm⁻¹ is the Amide I band, which is primarily due to the C=O stretching vibration. The band around 1550 cm⁻¹ is the Amide II band, arising from a combination of N-H bending and C-N stretching vibrations. These two bands are highly characteristic of a secondary amide.
-
Thiazole Ring Vibrations: The absorptions in the 1450-1600 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the thiazole ring.
-
C-Cl Stretching: A strong absorption in the fingerprint region, typically around 800 cm⁻¹, can be assigned to the C-Cl stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a classic "hard" ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
1. Sample Introduction:
-
A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is then heated to vaporize it into the gas phase.
2. Ionization:
-
The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
3. Fragmentation:
-
The high energy of the molecular ion often causes it to be in an excited state, leading to fragmentation into smaller, charged fragments and neutral species.
4. Mass Analysis and Detection:
-
The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their m/z ratio.
-
The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Diagram of the EI-MS Workflow:
Caption: The process of Electron Ionization Mass Spectrometry.
Mass Spectrum Data and Interpretation
The mass spectrum of this compound will provide the molecular weight and characteristic fragment ions.
Predicted Mass Spectrometry Data: [5]
| Adduct | m/z |
| [M]⁺ | 175.98 |
| [M+H]⁺ | 176.99 |
| [M+Na]⁺ | 198.97 |
Interpretation of the EI-MS Spectrum:
-
Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, there will be a characteristic isotopic pattern for the molecular ion, with a peak at m/z 176 (for the ³⁵Cl isotope) and a smaller peak at m/z 178 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensities. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Major Fragmentation Pathways:
-
Loss of ketene: A common fragmentation for N-acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da). This would result in a fragment ion corresponding to 2-amino-5-chlorothiazole.
-
Cleavage of the C-N amide bond: Cleavage of the bond between the carbonyl carbon and the amide nitrogen can lead to the formation of an acylium ion (CH₃CO⁺) at m/z 43, which is often a prominent peak in the spectra of acetamides.
-
Fragmentation of the thiazole ring: The thiazole ring can also undergo fragmentation, leading to various smaller charged species.
-
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, namely the secondary amide and the chloro-substituted thiazole ring. Mass spectrometry establishes the molecular weight and provides valuable structural clues through its characteristic isotopic pattern and fragmentation pathways.
This technical guide has provided not only the expected spectroscopic data for this compound but also the underlying principles and experimental considerations for acquiring and interpreting this data. For the medicinal chemist and drug discovery scientist, this spectroscopic blueprint is an essential tool for quality control, reaction monitoring, and the confident application of this versatile building block in the synthesis of novel and potentially life-saving therapeutic agents.
References
An In-Depth Technical Guide to the Solubility of 2-Acetamido-5-chlorothiazole for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 2-Acetamido-5-chlorothiazole, a heterocyclic compound of interest in pharmaceutical research. Given the limited availability of public quantitative solubility data for this specific molecule, this document focuses on the foundational principles governing its solubility, a detailed experimental framework for its determination, and the analytical methodologies required for accurate quantification. This approach is designed to empower researchers to generate reliable solubility data in their own laboratory settings.
Understanding the Solubility Profile of this compound: A Theoretical Framework
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and overall suitability as a drug candidate. The molecular structure of this compound (Figure 1) provides key insights into its expected solubility behavior.
Figure 1. Chemical Structure of this compound
Molecular Formula: C₅H₅ClN₂OS Molar Mass: 176.63 g/mol [1] Melting Point: 208-212 °C[1]
The molecule possesses several functional groups that dictate its interaction with various solvents:
-
Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen, contributing to the molecule's overall planarity and potential for π-π stacking interactions. Thiazole itself is moderately soluble in water and soluble in alcohol and ether.[2]
-
Acetamido Group (-NHCOCH₃): This amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting potential solubility in protic solvents.
-
Chloro Group (-Cl): The electron-withdrawing nature of the chlorine atom can influence the electron distribution of the thiazole ring and contributes to the molecule's lipophilicity.
-
Lipophilicity: The predicted octanol-water partition coefficient (XLogP3) is 1.8, indicating a moderate degree of lipophilicity.[3] This suggests that while some aqueous solubility might be expected, it is likely to be more soluble in organic solvents.
Based on these structural features, a qualitative prediction of solubility in different solvent classes can be made:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the acetamido group suggests the potential for hydrogen bonding with these solvents. However, the overall lipophilicity of the molecule, influenced by the chloro-substituted thiazole ring, may limit its aqueous solubility. The solubility of 2-aminothiazole, a related compound, is known to be pH-dependent, and this is likely true for this compound as well.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors and are generally good solvents for a wide range of organic compounds. A patent for a synthesis involving this compound mentions its dissolution in a mixture of THF and DMF, indicating its solubility in such solvents.[6][7]
-
Non-Polar Solvents (e.g., hexane, toluene): Due to the presence of polar functional groups, the solubility in non-polar solvents is expected to be low.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for the experimental determination of the equilibrium solubility of this compound using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method and HPLC-UV analysis.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound (e.g., 10 mg). The key is to have undissolved solid present at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.
-
Prepare each solvent condition in triplicate to ensure the reliability of the results.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
To separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification by HPLC-UV
A validated HPLC-UV method is essential for the accurate quantification of this compound in the prepared samples.
Table 1: Recommended Starting Conditions for HPLC-UV Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Suitable for moderately polar compounds. |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | The organic modifier (acetonitrile) and acidic additive help in achieving good peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | Determined by UV-Vis scan (likely in the 250-300 nm range) | The wavelength of maximum absorbance (λmax) provides the highest sensitivity. |
| Column Temperature | Ambient or controlled at 25-30 °C | To ensure reproducible retention times. |
Method Validation:
Before analyzing the solubility samples, the HPLC method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Step-by-Step Protocol for Quantification:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
-
Generation of Calibration Curve:
-
Inject the calibration standards into the HPLC system.
-
Plot the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
-
Analysis of Solubility Samples:
-
Inject the diluted solubility samples into the HPLC system.
-
Determine the peak area for this compound in each sample.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the compound in the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the original solvent. The solubility is typically expressed in mg/mL or µg/mL.
-
Data Interpretation and Troubleshooting
Data Presentation:
The determined solubility values should be presented in a clear and organized manner, as shown in the example below.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water (pH 7.4) | Polar Protic | Low | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined |
| Methanol | Polar Protic | Moderate | To be determined |
| Acetonitrile | Polar Aprotic | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| Dichloromethane | Non-Polar | Low to Moderate | To be determined |
| Hexane | Non-Polar | Very Low | To be determined |
Troubleshooting Common Issues:
-
Inconsistent Results: This may be due to insufficient equilibration time, temperature fluctuations, or errors in sample preparation. Ensure that equilibrium has been reached and that all experimental parameters are tightly controlled.
-
Poor Peak Shape in HPLC: This can be caused by an inappropriate mobile phase, column degradation, or sample overload. Optimize the mobile phase composition and ensure the sample concentration is within the linear range of the method.
-
Compound Instability: If the compound is unstable in a particular solvent, this will affect the measured solubility. It is advisable to assess the stability of the compound in each solvent over the duration of the experiment.
Broader Context and Future Directions
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][9] Understanding the solubility of derivatives like this compound is a critical step in the drug discovery and development process. For compounds with poor aqueous solubility, various formulation strategies can be employed, such as the use of co-solvents, pH adjustment, or the preparation of solid dispersions.[5]
This guide provides a robust framework for the systematic evaluation of the solubility of this compound. The generation of such data will be invaluable for its further development as a potential therapeutic agent.
References
- 1. chembk.com [chembk.com]
- 2. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2007140385A2 - Thiazole compounds as cannabinoid receptor ligands and uses thereof - Google Patents [patents.google.com]
- 7. US9006275B2 - Compounds as cannabinoid receptor ligands and uses thereof - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Gateway to Novel Therapeutics – An In-depth Technical Guide to Potential Therapeutic Targets
Introduction: The Versatility of the 2-Aminothiazole Core
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its utility is underscored by its presence in established drugs with diverse therapeutic applications.[1][2] While "2-Acetamido-5-chlorothiazole" itself is primarily utilized as a synthetic intermediate, its core structure is a critical pharmacophore. This guide delves into the significant therapeutic targets of derivatives synthesized from this versatile building block, focusing on two prominent and well-researched areas: the Cannabinoid Receptor 2 (CB2) and various oncogenic pathways. We will explore the scientific rationale, mechanistic insights, and key experimental protocols for validating these targets.
Part 1: Cannabinoid Receptor 2 (CB2) - A Non-Psychoactive Target for Inflammation and Pain
The endocannabinoid system, particularly the CB2 receptor, has garnered substantial interest as a therapeutic target. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates psychoactive effects, the CB2 receptor is predominantly found in immune cells, offering a pathway for therapeutic intervention without central nervous system side effects.[3][4] Derivatives of 2-aminothiazole have been successfully developed as potent and selective CB2 receptor agonists, showing promise in the management of inflammatory and neuropathic pain.[5][6]
Scientific Rationale and Mechanism of Action
The therapeutic potential of CB2 agonists stems from their ability to modulate immune responses and inflammation.[5] The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[7] This signaling cascade ultimately results in the suppression of pro-inflammatory cytokine release and immune cell activation, making CB2 agonists attractive candidates for treating a range of inflammatory conditions.
Signaling Pathway of CB2 Receptor Activation
The following diagram illustrates the canonical signaling pathway initiated by the activation of the CB2 receptor by a 2-aminothiazole derivative agonist.
Caption: Canonical signaling pathway of CB2 receptor activation.
Experimental Protocols for Target Validation
Validating the interaction of novel 2-aminothiazole derivatives with the CB2 receptor requires a multi-faceted approach, combining binding assays with functional assessments.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the CB2 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]CP-55,940) for binding to membranes prepared from cells expressing the CB2 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the human CB2 receptor (e.g., HEK293-CB2).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Incubate at 30°C for 90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of the test compound at the CB2 receptor.
-
Principle: Since the CB2 receptor is Gi-coupled, its activation by an agonist leads to a decrease in intracellular cAMP levels. This can be measured using various commercial kits (e.g., HTRF, ELISA).
-
Methodology:
-
Seed HEK293-CB2 cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.
-
Concurrently, treat the cells with varying concentrations of the test compound.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit.
-
Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
Part 2: Anticancer Targets - Kinase Inhibition and Beyond
The 2-aminothiazole scaffold is a cornerstone in the design of potent anticancer agents, most notably kinase inhibitors.[2][8] The approved drug dasatinib, a treatment for chronic myeloid leukemia (CML), features a 2-aminothiazole core and serves as a template for the development of new derivatives.[9][10] These compounds often exert their effects by inducing apoptosis and causing cell cycle arrest in cancer cells.[11]
Scientific Rationale and Mechanism of Action
Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling, proliferation, and survival. By targeting kinases that are often dysregulated in cancer, such as Src family kinases, these compounds can block aberrant signaling pathways and halt tumor growth. The downstream effects of kinase inhibition include the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases, as well as cell cycle arrest at key checkpoints.[11]
More recently, a novel mechanism has been identified for some 2-aminothiazole derivatives as allosteric modulators of protein kinase CK2.[12] This opens up new avenues for targeting this important oncogenic kinase.
Signaling Pathway of Apoptosis Induction
The following diagram illustrates a simplified pathway for apoptosis induction by a 2-aminothiazole-based kinase inhibitor.
Caption: Apoptosis induction by a 2-aminothiazole derivative.
Experimental Protocols for Target Validation
1. Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of the test compound against a specific kinase.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This can be done using various formats, such as radiometric assays or fluorescence-based assays.
-
Methodology (Example using a fluorescence-based assay):
-
In a 96-well plate, add the purified kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add varying concentrations of the test compound.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Stop the reaction and separate the phosphorylated and non-phosphorylated substrate using an appropriate method (e.g., capillary electrophoresis or antibody-based detection).
-
Measure the fluorescence of the phosphorylated substrate.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis in cancer cells treated with the test compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.
-
Methodology:
-
Culture cancer cells in a 6-well plate and treat with varying concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the test compound on cell cycle progression.
-
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry to determine the distribution of cells in each phase of the cell cycle.
-
Methodology:
-
Treat cancer cells with the test compound for a specified time.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Wash the cells and treat with RNase to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Quantitative Data Summary
The following table summarizes representative data for 2-aminothiazole derivatives targeting the CB2 receptor and oncogenic kinases.
| Compound Class | Target | Assay | Potency | Reference |
| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)carboxamides | CB2 Receptor | Binding Assay (Ki) | Picomolar to low nanomolar | [5] |
| Functional Assay (EC50) | Low nanomolar | [5] | ||
| Dasatinib Analogs | Chronic Myeloid Leukemia (K562 cells) | Antiproliferative Assay (IC50) | Nanomolar | [9] |
| Aryl 2-aminothiazoles | Protein Kinase CK2 | Kinase Inhibition Assay (IC50) | 3.4 µM | [12] |
Conclusion
The 2-aminothiazole scaffold, exemplified by the synthetic intermediate "this compound," is a highly valuable starting point for the development of novel therapeutics. Its derivatives have shown significant promise in targeting the CB2 receptor for non-psychoactive anti-inflammatory and analgesic therapies, as well as in the inhibition of key oncogenic pathways for cancer treatment. The experimental workflows and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to explore and validate the therapeutic potential of this important class of compounds.
References
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Acetamido-5-chlorothiazole from 2-Aminothiazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-Acetamido-5-chlorothiazole, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the acetylation of 2-aminothiazole to form the intermediate, N-(thiazol-2-yl)acetamide (2-acetamidothiazole). This is followed by a regioselective chlorination at the C5 position of the thiazole ring. This application note details the underlying chemical principles, provides step-by-step protocols, and outlines the necessary safety precautions and analytical methods for successful synthesis and characterization.
Introduction: The Significance of the Thiazole Moiety
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous clinically significant drugs.[1][2] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The derivatization of the exocyclic 2-amino group and substitution on the thiazole ring are key strategies for modulating the pharmacological properties of these compounds.[1] The target molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules, including antibiotics and potential anticancer agents.
The synthetic route described herein involves two primary transformations:
-
N-Acetylation: The protection of the 2-amino group as an acetamide serves to moderate the activating effect of the amino group and direct the subsequent electrophilic substitution.
-
Electrophilic Chlorination: The introduction of a chlorine atom at the C5 position of the thiazole ring, which is the preferred site for electrophilic attack.[5][6]
Reaction Pathway and Mechanism
The synthesis of this compound from 2-aminothiazole proceeds through a two-step reaction sequence.
Step 1: Acetylation of 2-Aminothiazole
The first step is the N-acetylation of 2-aminothiazole to yield N-(thiazol-2-yl)acetamide. This is a standard nucleophilic acyl substitution reaction where the exocyclic amino group of 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.[4][7]
Step 2: Chlorination of N-(thiazol-2-yl)acetamide
The second step involves the electrophilic chlorination of the N-(thiazol-2-yl)acetamide intermediate. The thiazole ring is susceptible to electrophilic substitution, with the C5 position being the most electron-rich and thus the most reactive site.[5][6] N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation, providing a source of electrophilic chlorine.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: Applications of 2-Acetamido-5-chlorothiazole in Modern Medicinal Chemistry
Introduction: The Thiazole Ring as a Privileged Structure in Drug Discovery
The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to form a wide range of interactions with biological macromolecules have established it as a "privileged scaffold." This means that the thiazole core is present in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] From naturally occurring compounds like Vitamin B1 (Thiamine) to a host of synthetic drugs, the 2-aminothiazole moiety, in particular, has been a fertile ground for the development of novel therapeutic agents.[1][2][3] The acetylation of the 2-amino group to form a 2-acetamido group, and the introduction of a chlorine atom at the 5-position, yields 2-Acetamido-5-chlorothiazole , a key intermediate and building block for a new generation of targeted therapies. This guide provides an in-depth exploration of the applications of this versatile molecule, complete with detailed protocols for its synthesis and the biological evaluation of its derivatives.
Core Applications in Medicinal Chemistry
The this compound scaffold is a launchpad for the synthesis of compounds with significant therapeutic potential, primarily in the following areas:
-
Oncology: As a foundational element in the design of potent kinase inhibitors and tubulin polymerization inhibitors.
-
Infectious Diseases: As a precursor for novel antibacterial agents.
-
Inflammation: As a scaffold for the development of anti-inflammatory compounds.
This document will delve into these applications, providing both the theoretical underpinnings and practical laboratory protocols for researchers in drug development.
Part 1: Anticancer Applications of this compound Derivatives
The fight against cancer has been significantly advanced by the development of targeted therapies that interfere with specific molecular pathways essential for tumor growth and survival. Derivatives of this compound have emerged as powerful tools in this arena, primarily through two distinct mechanisms of action: kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2-aminothiazole scaffold has been instrumental in the development of numerous kinase inhibitors, including the blockbuster drug Dasatinib.[5][6]
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle.[7] Their aberrant activity in cancer cells leads to uncontrolled proliferation.[7] Derivatives of 2-aminothiazole have been shown to be potent inhibitors of CDKs, particularly CDK2, CDK4, and CDK6.[7][8][9][10][11]
These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates like the Retinoblastoma (Rb) protein.[11] This leads to cell cycle arrest, primarily at the G1 phase, and can induce apoptosis (programmed cell death).[8][11] The acetamido group and the thiazole ring are crucial for forming key hydrogen bond interactions within the kinase's hinge region, a critical determinant of binding affinity.[7][8]
Caption: Mechanism of CDK inhibition by 2-acetamido-thiazole derivatives.
Structure-activity relationship studies have revealed key features for potent CDK inhibition:
-
The 2-aminothiazole core is essential for binding to the kinase hinge region.[7][12]
-
The amide linkage at the 2-position (as in 2-acetamido) contributes to hydrogen bonding.[5]
-
Substitutions at the 5-position of the thiazole ring can be modified to enhance potency and selectivity. For instance, carboxamide groups at this position have proven effective.[12][13][14]
-
The nature of the substituent on the acetamido group can be varied to explore different regions of the binding pocket and improve physicochemical properties.
The following table summarizes the activity of some 2-aminothiazole-based kinase inhibitors:
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Dasatinib | Src, Abl | <1 | K562 | [5][14] |
| Compound 14 | CDK2 | 1-10 | A2780 | [8] |
| Compound 4 | CDK2 | 20 | - | [10] |
| Compound A | CDK4, CDK6 | Potent (not specified) | T98G | [11] |
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, motility, and intracellular transport.[1] Tubulin polymerization inhibitors are a class of anticancer agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[1][15]
Several derivatives of 2-acetamidothiazole have been identified as potent inhibitors of tubulin polymerization.[1][15][16] These compounds typically bind to the colchicine-binding site on β-tubulin.[1] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by 2-acetamido-thiazole derivatives.
Several studies have reported potent activity for thiazole derivatives. For example, a series of 2,4-disubstituted thiazoles were evaluated for their ability to inhibit tubulin polymerization, with some compounds showing greater potency than the reference drug Combretastatin A-4.[15][16]
| Compound ID | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 10a | 2.69 | PC-3 (Prostate) | 7 | [1] |
| Compound 10o | 3.62 | MDAMB-231 (Pancreatic) | 3 | [1] |
| Compound 13d | 3.68 | HCT-116 (Colon) | - | [1] |
| Compound 7c | 2.00 | - | - | [15][16] |
| Combretastatin A-4 (Reference) | 8.33 | - | - | [1] |
Part 2: Protocols for Synthesis and Biological Evaluation
Protocol for the Synthesis of this compound
This protocol is based on the method described by Stachulski et al. for the chlorination of 2-acetamidothiazole.[17]
Materials:
-
2-Acetamidothiazole
-
N-Chlorosuccinimide (NCS)
-
Amberlite A-15 (H⁺ form) resin
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetamidothiazole (1 equivalent) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add Amberlite A-15 (H⁺) resin followed by N-Chlorosuccinimide (NCS) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (approximately 20°C) for 22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the Amberlite resin. Wash the resin with a small amount of dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound. The reported yield for this reaction is approximately 65%.[17]
Caption: Workflow for the synthesis of this compound.
Protocol for a Tubulin Polymerization Inhibition Assay
This is a representative protocol for evaluating the effect of this compound derivatives on tubulin polymerization in vitro, based on methods described in the literature.[15][18][19]
Materials:
-
Tubulin (lyophilized, >99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate) solution
-
Glycerol
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Combretastatin A-4 or colchicine)
-
96-well microplates (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a stock solution of GTP (e.g., 10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitor in General Tubulin Buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference.
-
-
Assay Setup:
-
In a 96-well plate on ice, add the appropriate volume of diluted test compounds, reference inhibitor, or vehicle (for control wells).
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM and immediately transferring the plate to the microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for at least 30-60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the extent of inhibition by comparing the maximum absorbance of the treated wells to the vehicle control.
-
Calculate the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents, particularly as kinase inhibitors and tubulin polymerization inhibitors. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued relevance in the quest for novel and more effective therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring new therapeutic applications, and developing more efficient and scalable synthetic routes. The protocols and data presented in this guide are intended to empower researchers to explore the full potential of this promising chemical entity.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Acetamido-5-chlorothiazole as a Versatile Building Block in Drug Discovery
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of clinically significant drugs, from the antibiotic sulfazole to the antiretroviral ritonavir.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[3][4][5] Within this class, functionalized 2-aminothiazoles are particularly valuable starting points for library synthesis.[6][7] This guide provides an in-depth exploration of 2-Acetamido-5-chlorothiazole , a strategically designed building block for generating diverse molecular architectures. We will dissect its reactivity, provide validated, step-by-step protocols for its derivatization, and explain the scientific rationale behind these synthetic strategies, empowering researchers to accelerate their drug discovery programs.
The Strategic Value of this compound
The utility of a building block is defined by the reactive handles it offers. This compound is engineered for versatility, featuring two distinct, orthogonally reactive sites.
-
The 5-Chloro Group : This position is primed for modern palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond, while robust, can be activated under specific catalytic conditions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[8][9] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are critical for modulating a compound's pharmacological profile.
-
The 2-Acetamido Group : The acetyl group serves as a protecting group for the 2-amino functionality. This is crucial because a free amine could otherwise interfere with the palladium catalyst or undergo undesired side reactions during cross-coupling. Upon successful modification at the 5-position, the acetyl group can be readily hydrolyzed to unmask the primary amine, which can then be further derivatized through acylation, sulfonylation, or the formation of ureas and thioureas.[6][10]
This inherent two-step, modular design allows for the systematic and efficient construction of compound libraries with diverse functionalities.
Caption: Key reactive sites of this compound.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental for successful experimentation.
| Property | Value | Reference |
| CAS Number | 20256-39-7 | [11][12] |
| Molecular Formula | C₅H₅ClN₂OS | [11][12] |
| Molecular Weight | 176.63 g/mol | [11][12] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 208-212 °C | [11] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in hot alcohols; insoluble in water. |
Core Synthetic Protocols: A Step-by-Step Guide
The following protocols are designed as robust starting points. Researchers should note that optimization may be necessary for specific substrates.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[13] In this context, we leverage the reactivity of the 5-chloro position to introduce new aryl or heteroaryl moieties. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with a relatively less reactive aryl chloride.[14]
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. This compound | CAS: 20256-39-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-Acetamido-5-chlorothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The derivatization of this privileged structure is of significant interest for the development of novel pharmaceuticals with a wide range of biological activities, including antimicrobial and anticancer properties. This document provides a detailed guide to the synthesis of 2-acetamido-5-chlorothiazole, a key intermediate for further chemical modifications.
The protocols outlined below are designed to be clear and reproducible for researchers in both academic and industrial settings. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-aminothiazole. The primary route involves the acetylation of the 2-amino group, followed by electrophilic chlorination at the 5-position of the thiazole ring.
An alternative conceptual approach for introducing the chlorine atom onto the thiazole ring is the Sandmeyer reaction. This classic method in organic synthesis allows for the conversion of an amino group into a halide via a diazonium salt intermediate.[1][2][3] While a direct protocol for the 5-chlorination of a 2-aminothiazole derivative using this method is less commonly reported for this specific substrate, the principles of this reaction are well-established for aromatic and heteroaromatic systems.[4]
This guide will focus on the more direct and specifically documented method of direct chlorination of the acetylated precursor.
Visualizing the Synthetic Workflow
The following diagram illustrates the primary synthetic pathway for obtaining this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Protocol 1: Acetylation of 2-Aminothiazole
This protocol describes the protection of the 2-amino group of 2-aminothiazole by acetylation. This step is crucial as it deactivates the amino group, preventing it from interfering with the subsequent electrophilic chlorination and directing the substitution to the 5-position of the thiazole ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Aminothiazole | Reagent Grade, ≥98% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | --- |
| Anhydrous Magnesium Sulfate | Laboratory Grade | --- |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiazole (10.0 g, 0.1 mol) in dichloromethane (100 mL).
-
Addition of Reagents: To the stirred solution, add pyridine (8.7 mL, 0.11 mol) followed by the dropwise addition of acetic anhydride (10.4 mL, 0.11 mol) at room temperature. The addition of pyridine acts as a base to neutralize the acetic acid byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water (2 x 50 mL), 1 M HCl (2 x 50 mL) to remove excess pyridine, and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-acetamidothiazole, can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Chlorination of 2-Acetamidothiazole
This protocol details the regioselective chlorination of 2-acetamidothiazole at the 5-position using N-chlorosuccinimide (NCS) as the chlorinating agent.[5] The acetyl group directs the electrophilic substitution to the electron-rich 5-position of the thiazole ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Acetamidothiazole | Synthesized in Protocol 1 | --- |
| N-Chlorosuccinimide (NCS) | Reagent Grade, 98% | Alfa Aesar |
| Amberlite A-15 (H⁺) resin | Ion-exchange resin | Dow |
| Acetonitrile | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | VWR Chemicals |
| Saturated Sodium Thiosulfate Solution | Laboratory Grade | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-acetamidothiazole (1.42 g, 10 mmol), N-chlorosuccinimide (1.47 g, 11 mmol), and Amberlite A-15 (H⁺) resin (0.5 g) in acetonitrile (30 mL).[5] The Amberlite resin acts as a solid acid catalyst.
-
Reaction Conditions: Stir the suspension at 20 °C for 22 hours.[5] The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, filter off the Amberlite resin and wash it with a small amount of acetonitrile.
-
Quenching: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium thiosulfate solution (2 x 20 mL) to quench any unreacted NCS, followed by a brine wash (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure product.
Mechanistic Insights
The synthesis of this compound proceeds through two key transformations: N-acetylation and electrophilic aromatic substitution.
Caption: Key reaction mechanisms in the synthesis.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetylation | 2-Aminothiazole | 2-Acetamidothiazole | Acetic Anhydride, Pyridine | DCM | RT | 2-4 | >90 |
| Chlorination | 2-Acetamidothiazole | This compound | NCS, Amberlite A-15 (H⁺) | Acetonitrile | 20 | 22 | ~65[5] |
Troubleshooting and Expert Insights
-
Incomplete Acetylation: If TLC indicates the presence of starting material after the recommended reaction time, additional acetic anhydride and pyridine can be added. Ensure all reagents are anhydrous, as water can hydrolyze the acetic anhydride.
-
Low Yield in Chlorination: The activity of the Amberlite resin can diminish over time. Ensure it is properly stored and handled. The reaction is sensitive to temperature; maintaining it at 20 °C is crucial for optimal yield.[5]
-
Purification Challenges: Both 2-acetamidothiazole and this compound are polar compounds. Careful selection of the mobile phase for column chromatography is essential for good separation. A gradient elution is often more effective than an isocratic one.
Conclusion
The protocols provided herein offer a reliable and efficient pathway for the synthesis of this compound, a versatile building block in drug discovery. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize this and related derivatives for their research endeavors. The 2-aminothiazole core continues to be a rich source of novel therapeutic candidates, and its derivatization is a key strategy in the ongoing quest for new medicines.[6][7][8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive Analytical Characterization of 2-Acetamido-5-chlorothiazole
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 2-Acetamido-5-chlorothiazole, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This guide emphasizes not just the procedural steps but the underlying scientific principles, ensuring robust and reliable analytical outcomes. The methodologies are grounded in established practices and reference the International Council for Harmonisation (ICH) guidelines for method validation.
Introduction
This compound (C₅H₅ClN₂OS, Molar Mass: 176.62 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The thiazole ring is a core structure in numerous biologically active molecules, including antimicrobial and anticancer agents.[3][4][5] Given its role as a critical building block, the rigorous characterization of this compound is paramount to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document outlines a suite of analytical techniques for the comprehensive characterization of this compound, covering its structural elucidation, purity assessment, and identification of potential impurities. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each section provides a detailed protocol, the scientific rationale for experimental choices, and guidance on data interpretation, adhering to the principles of scientific integrity and trustworthiness.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂OS | [1][6] |
| Molecular Weight | 176.62 g/mol | [2] |
| Melting Point | 208-212 °C | [1][2] |
| Appearance | Solid | [2] |
| XLogP3 | 1.8 | [6] |
| PSA | 70.2 Ų | [6] |
Synthesis and Potential Impurities
The synthesis of this compound often involves the chlorination of 2-acetamidothiazole, for instance, using N-chlorosuccinimide (NCS).[7] This synthetic route can lead to several potential impurities that must be monitored:
-
Starting Material: Unreacted 2-acetamidothiazole.
-
Reagents: Residual N-chlorosuccinimide or its by-products.
-
Side-Products: Isomers (e.g., 2-Acetamido-4-chlorothiazole) or over-chlorinated species.
-
Degradation Products: Hydrolysis of the acetamido group.
The analytical methods must be specific enough to separate and quantify these potential impurities from the main compound.
Analytical Workflow
A logical workflow ensures a comprehensive characterization of this compound. The following diagram illustrates the proposed analytical strategy.
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and quantifying impurities. The method's specificity allows for the separation of the main compound from its structurally related impurities.
Rationale for Method Selection
The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds like this compound. A gradient elution with an acidified mobile phase (acetonitrile and water with formic acid) ensures good peak shape and resolution of the analyte from potential impurities. Formic acid is a volatile modifier, making this method compatible with mass spectrometry if further identification of unknown peaks is required. UV detection is suitable due to the presence of the chromophoric thiazole ring.
Detailed Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 272 nm[8] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: Quantify against a reference standard of known purity.
Method Validation
The HPLC method must be validated according to ICH Q2(R1) guidelines.[1][2] Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. For a halogenated compound like this compound, GC-MS provides excellent sensitivity and specificity.[9][10]
Rationale for Method Selection
The volatility of this compound allows for its analysis by GC. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying unknown impurities.
Detailed Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetone or ethyl acetate.
-
Ensure the sample is fully dissolved.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR:
-
Solvent: DMSO-d₆
-
Expected Signals:
-
A singlet for the thiazole proton (H-4).
-
A singlet for the methyl protons of the acetamido group.
-
A broad singlet for the NH proton of the acetamido group.
-
¹³C NMR:
-
Solvent: DMSO-d₆
-
Expected Signals:
-
Signals for the two carbons of the thiazole ring (C-4 and C-5).
-
A signal for the carbonyl carbon of the acetamido group.
-
A signal for the methyl carbon of the acetamido group.
-
The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the acetamido group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Sample Preparation:
-
Prepare a KBr pellet containing approximately 1% of the sample.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3250-3150 | N-H stretching (amide) |
| ~1680-1660 | C=O stretching (amide I) |
| ~1600-1580 | C=N stretching (thiazole ring) |
| ~1550-1530 | N-H bending (amide II) |
| ~800-750 | C-Cl stretching |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound.
Ionization Technique:
-
Electron Ionization (EI): Provides a characteristic fragmentation pattern for structural elucidation.
-
Electrospray Ionization (ESI): A softer ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.
Expected Fragmentation: The fragmentation of thiazole derivatives often involves cleavage of the thiazole ring.[11][12] Common losses may include the acetyl group, and subsequent fragmentation of the thiazole ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion and chlorine-containing fragments.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and impurity profiling of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation outlined by the ICH will guarantee the generation of high-quality, reliable data, which is essential for regulatory submissions and ensuring product quality in the pharmaceutical industry.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. starodub.nl [starodub.nl]
- 7. ICH Official web site : ICH [ich.org]
- 8. d-nb.info [d-nb.info]
- 9. scispace.com [scispace.com]
- 10. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. article.sapub.org [article.sapub.org]
Application Notes & Protocols: Developing Kinase Inhibitors from the 2-Acetamido-5-chlorothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds, including several FDA-approved kinase inhibitors.[1] This guide provides a comprehensive framework for the development of novel kinase inhibitors originating from the versatile starting material, 2-acetamido-5-chlorothiazole. We will delve into the rationale behind scaffold selection, detailing synthetic strategies for diversification, and provide robust, step-by-step protocols for the biological evaluation of these synthesized compounds. This document is intended to serve as a practical resource for researchers aiming to leverage this scaffold in their drug discovery programs, offering both the "how" and the "why" behind critical experimental procedures.
Introduction: The Rationale for this compound as a Kinase Inhibitor Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The thiazole ring system is a bioisostere of various natural and synthetic compounds, enabling it to interact with a wide array of biological targets. Its presence in successful drugs like Dasatinib (a Src/Abl inhibitor) and Dabrafenib (a BRAF inhibitor) underscores its utility in kinase inhibitor design.[3]
The this compound scaffold offers several strategic advantages for kinase inhibitor development:
-
Multiple Points for Diversification: The scaffold possesses three key positions for chemical modification: the acetamido group at the 2-position, the chloro group at the 5-position, and the thiazole ring itself. This allows for the generation of large, diverse chemical libraries to explore structure-activity relationships (SAR).
-
Established Synthetic Accessibility: The starting material and its subsequent modifications can be achieved through well-established and scalable synthetic routes.
-
Bio-relevant Interactions: The nitrogen and sulfur atoms of the thiazole ring, along with the acetamido group, can participate in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases.
This guide will focus on a systematic approach to harness these advantages, from initial synthesis to biological characterization.
Synthetic Strategy: From Scaffold to Library
The journey from the starting material to a library of potential kinase inhibitors involves a series of strategic chemical modifications. The following sections outline key synthetic transformations with detailed protocols.
Synthesis of the Core Scaffold: this compound
The synthesis of the starting material is a critical first step. A reliable method involves the chlorination of 2-acetamidothiazole.
Protocol 2.1: Synthesis of this compound [4][5]
-
Materials: 2-Acetamidothiazole, N-Chlorosuccinimide (NCS), Amberlite A-15 (H⁺) resin, Dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-acetamidothiazole (1.0 eq) in DCM, add NCS (1.1 eq) and a catalytic amount of Amberlite A-15 (H⁺) resin.
-
Stir the reaction mixture at room temperature for 22 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the resin and wash the resin with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
-
Diversification at the 5-Position: Cross-Coupling Reactions
The chloro group at the 5-position is an excellent handle for introducing diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 2.2: Suzuki-Miyaura Coupling for C-C Bond Formation [6][7]
-
Materials: this compound, Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-Dioxane/Water mixture).
-
Procedure:
-
In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 3:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
-
Materials: this compound, Amine (1.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), Ligand (e.g., Xantphos, 0.04 eq), Base (e.g., Cs₂CO₃, 1.5 eq), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst and ligand.
-
Evacuate and backfill with inert gas.
-
Add the solvent, this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Heat the mixture to 90-110 °C and stir until completion (monitor by TLC).
-
Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Modification of the 2-Acetamido Group
The acetamido group can be hydrolyzed to the corresponding 2-aminothiazole, which can then be derivatized further.
Protocol 2.4: Amide Coupling to the 2-Amino Group [8][9]
-
Materials: 2-Amino-5-(substituted)thiazole, Carboxylic acid (1.1 eq), Coupling agent (e.g., HATU, 1.2 eq), Base (e.g., DIPEA, 2.0 eq), Anhydrous DMF.
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the coupling agent and stir for 10 minutes at room temperature.
-
Add the 2-amino-5-(substituted)thiazole and the base.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry, concentrate, and purify by column chromatography.
-
Caption: Synthetic workflow for diversifying the this compound scaffold.
Biological Evaluation: Screening for Kinase Inhibition
Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity. This section provides protocols for in vitro kinase assays and cell-based assays.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. The choice of kinase to screen against will depend on the therapeutic area of interest. Below are example protocols for several relevant kinases.
Protocol 3.1: Pim-1 Kinase Assay (Luminescence-based) [1][10][11][12]
-
Principle: This assay measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via luciferase.
-
Materials: Recombinant Pim-1 kinase, Pim-1 substrate peptide (e.g., S6Ktide), ATP, Kinase assay buffer, ADP-Glo™ Kinase Assay Kit (Promega), Test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Prepare a master mix containing kinase assay buffer, Pim-1 substrate, and ATP. Add this to the wells.
-
Initiate the reaction by adding diluted Pim-1 kinase to all wells except the "blank" controls.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol 3.2: B-Raf V600E Kinase Assay (Luminescence-based) [2][13][14][15][16]
-
Principle: Similar to the Pim-1 assay, this assay measures B-Raf V600E activity by quantifying ADP production.
-
Materials: Recombinant B-Raf V600E enzyme, inactive MEK1 (substrate), ATP, Kinase assay buffer, Kinase-Glo® MAX Assay Kit (Promega), Test compounds.
-
Procedure:
-
Prepare serial dilutions of test compounds.
-
In a 96-well plate, add the test compound or vehicle.
-
Prepare a master mix of 5x Kinase Buffer, ATP, and MEK1 substrate. Add this to the wells.
-
Initiate the reaction by adding diluted B-Raf V600E enzyme.
-
Incubate at 30°C for 45 minutes.
-
Add Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure luminescence and calculate IC₅₀ values.
-
Table 1: Example Kinase Assay Parameters
| Kinase | Substrate | Assay Principle | Detection Method |
| Pim-1 | S6Ktide | ADP Production | Luminescence |
| B-Raf V600E | Inactive MEK1 | ADP Production | Luminescence |
| CDK9/Cyclin T1 | Cdk7/9tide | ADP Production | TR-FRET or Luminescence |
| PI3Kα | PI(4,5)P₂ | PIP₃ Production | ELISA or Luminescence |
| Src | Poly(Glu,Tyr) | Peptide Phosphorylation | Radiolabel or Luminescence |
Cell-Based Assays
Cell-based assays are essential to determine the effect of the inhibitors in a more physiologically relevant context.
Protocol 3.3: MTT Cell Viability Assay [17][18][19]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Materials: Cancer cell line of interest, Cell culture medium, Fetal Bovine Serum (FBS), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol), Test compounds.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3.4: Western Blotting for Target Engagement [4][20][21][22]
-
Principle: Western blotting can be used to assess whether an inhibitor is hitting its intended target in cells by measuring the phosphorylation status of the kinase or its downstream substrates.
-
Materials: Cell line expressing the target kinase, Test compounds, Lysis buffer with protease and phosphatase inhibitors, SDS-PAGE gels, PVDF membrane, Primary antibodies (total and phospho-specific for the target kinase and downstream substrates), HRP-conjugated secondary antibodies, ECL detection reagent.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
Caption: Workflow for the biological evaluation of synthesized kinase inhibitors.
Data Interpretation and Lead Optimization
The data generated from the in vitro and cell-based assays will guide the SAR and lead optimization process.
-
Potency (IC₅₀/GI₅₀): Lower values indicate higher potency. A significant drop-off in potency between the biochemical and cellular assays may suggest poor cell permeability or off-target effects.
-
Structure-Activity Relationship (SAR): By comparing the activity of different analogs, researchers can identify which chemical modifications are favorable for potency and selectivity. For example, the introduction of an aryl group at the 5-position might enhance binding affinity, while modifications to the 2-acetamido group could improve cell permeability.
-
Target Engagement: Western blot data provides direct evidence that the compound is engaging the target kinase in a cellular environment. A dose-dependent decrease in the phosphorylation of the target or its substrate confirms on-target activity.
This iterative cycle of design, synthesis, and testing is fundamental to the successful development of a potent and selective kinase inhibitor.
Caption: Simplified representation of a kinase signaling pathway targeted by inhibitors.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the potential for multi-point diversification provide a robust platform for generating extensive chemical libraries. By employing the systematic synthetic and biological evaluation strategies outlined in this guide, researchers can efficiently navigate the early stages of the drug discovery process, from hit identification to lead optimization. The provided protocols are intended to be a practical resource, empowering scientific teams to accelerate their research and contribute to the development of the next generation of targeted therapeutics.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. biosb.com [biosb.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiazole Derivatives in Antimicrobial and Antifungal Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thiazole derivatives as potent antimicrobial and antifungal agents. This document outlines the underlying scientific principles, mechanisms of action, and detailed protocols for the synthesis and evaluation of these compounds.
Part 1: Application Notes - The Scientific Rationale for Thiazole Derivatives
The growing threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds.[1][2][3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6][7]
Core Structure and Physicochemical Properties
The thiazole ring's unique electronic and structural features contribute to its diverse biological activities. Its aromatic nature and the presence of heteroatoms allow for various non-covalent interactions with biological targets. The amphiphilic character of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration through bacterial cell membranes.[6]
Part 2: Mechanisms of Antimicrobial and Antifungal Action
Thiazole derivatives exert their antimicrobial and antifungal effects through various mechanisms, often targeting essential cellular processes in pathogens.
Antibacterial Mechanisms
-
Inhibition of Cell Wall Synthesis: Some thiazole derivatives, like the antibiotic cefpodoxime, inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This is achieved by binding to penicillin-binding proteins, leading to cell lysis.[1]
-
Disruption of Metabolic Pathways: Sulfathiazole, a well-known sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid (a vitamin B complex component) in bacteria.[1][2]
-
Enzyme Inhibition:
-
β-ketoacyl-acyl carrier protein synthase III (FabH) Inhibition: Certain thiazole derivatives have been shown to inhibit FabH, a key enzyme in the fatty acid synthesis II (FASII) pathway of bacteria, which is crucial for their survival.[1]
-
Prokaryotic cell division protein (FtsZ) Inhibition: Some thiazole-quinolinium derivatives can interfere with the polymerization of FtsZ, a protein that forms a contractile ring during bacterial cell division, thereby blocking cytokinesis.[2]
-
Antifungal Mechanisms
The primary mechanism of action for many antifungal thiazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
-
Inhibition of Lanosterol 14α-demethylase (CYP51): Similar to other azole antifungals, thiazole derivatives can inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase.[8][9] This enzyme is responsible for the conversion of lanosterol to ergosterol. Its inhibition leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane, ultimately causing cell death.[8][10][11]
Diagram of the Antifungal Mechanism of Action of Thiazole Derivatives
Caption: Inhibition of ergosterol biosynthesis by thiazole derivatives.
Part 3: Structure-Activity Relationship (SAR)
The antimicrobial and antifungal potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.
-
Influence of Substituents: The presence of specific functional groups, such as phenyl, pyrimidine, and pyrazoline moieties, has been shown to enhance antimicrobial activity.[1] Electron-withdrawing groups, like nitro groups, can also contribute to increased efficacy.[6]
-
Lipophilicity: The lipophilicity of thiazole derivatives plays a crucial role in their ability to penetrate microbial cell membranes. A balance between hydrophilic and lipophilic properties is often required for optimal activity.[3][11][12]
-
Hybrid Molecules: Combining the thiazole scaffold with other bioactive heterocyclic rings, such as pyrazoline or triazole, can lead to hybrid compounds with enhanced and broader antimicrobial spectra.[13][14]
Table 1: Examples of Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Target Organism(s) | Reported MIC (µg/mL or µM) | Reference |
| 2-Phenylacetamido-thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | 1.56 - 6.25 µg/mL | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli, B. subtilis, Aspergillus niger | 16.1 - 28.8 µM | [1] |
| Thiazole-based Schiff bases | E. coli, S. aureus | Zone of inhibition: 14.40 - 15.00 mm at 200 µg/mL | [1] |
| 2-Hydrazinyl-thiazole derivatives | Candida albicans | 3.9 µg/mL | [12] |
| Thiazole derivatives with cyclopropane | Candida spp. | 0.015 - 7.81 µg/mL | [11] |
Part 4: Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of thiazole derivatives.
Protocol 1: General Synthesis of 2-Aminothiazole Derivatives via Hantzsch Synthesis
The Hantzsch synthesis is a classic and widely used method for the preparation of thiazole rings.[1][3]
Workflow Diagram for Hantzsch Synthesis
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol.
-
Addition of Reactant: Add the thiourea or a substituted thioamide (1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period determined by thin-layer chromatography (TLC) monitoring (typically 2-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure 2-aminothiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol determines the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism.[10][12][15]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Preparation of Compound Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).[12]
-
Preparation of 96-Well Plate: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well and mix. Transfer 100 µL from the first well to the second well and mix. Continue this 2-fold serial dilution across the plate.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: Antifungal Susceptibility Testing - Ergosterol Assay
This assay helps to determine if a thiazole derivative targets the fungal cell membrane by interfering with ergosterol.[11]
Step-by-Step Procedure:
-
Growth Conditions: Grow the fungal cells (e.g., Candida albicans) in a suitable broth to mid-log phase.
-
Treatment: Expose the fungal cells to the thiazole derivative at its MIC concentration for a defined period.
-
Sterol Extraction:
-
Harvest the cells by centrifugation.
-
Add alcoholic potassium hydroxide and incubate to saponify the cellular lipids.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
-
Analysis:
-
Evaporate the n-heptane layer to dryness.
-
Resuspend the sterol extract in a suitable solvent.
-
Analyze the sterol composition using spectrophotometry or chromatography (e.g., HPLC).
-
-
Interpretation: A significant reduction in the ergosterol content and an accumulation of lanosterol in the treated cells compared to the untreated control suggests that the compound inhibits ergosterol biosynthesis.
Protocol 4: Cytotoxicity Assay (Brief Overview)
It is crucial to evaluate the toxicity of novel antimicrobial compounds against mammalian cells to assess their potential for therapeutic use.
-
Cell Lines: Use relevant mammalian cell lines (e.g., HEK293, HepG2, or fibroblasts).[11]
-
Assay Principle: Assays like the MTT or XTT assay measure cell viability by assessing the metabolic activity of the cells.
-
Procedure: Expose the cells to serial dilutions of the thiazole derivative for a specified time (e.g., 24-48 hours). Add the assay reagent and measure the colorimetric or fluorometric signal, which is proportional to the number of viable cells.
-
Result: The concentration that causes 50% inhibition of cell growth (IC₅₀) is determined. A high IC₅₀ value relative to the MIC value indicates good selectivity for the microbial target.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. researchgate.net [researchgate.net]
- 10. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
Topic: Electrophilic Reactivity of 2-Acetamido-5-chlorothiazole: A Guide to Regioselectivity and Synthetic Protocols
An Application Note for Advanced Organic Synthesis and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Abstract
The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant agents.[1] Its N-acylated and halogenated derivatives, such as 2-acetamido-5-chlorothiazole, serve as critical intermediates in the synthesis of complex molecular architectures. This application note provides a comprehensive technical guide to the electrophilic substitution reactions of this compound. We delve into the electronic factors governing its reactivity, explore the critical challenge of regioselectivity between C4-substitution and C5-ipso-substitution, and present detailed, field-proven protocols for key transformations. This guide is intended to equip researchers with the theoretical understanding and practical methodologies required to effectively utilize this versatile building block in their synthetic campaigns.
Theoretical Analysis: The Electronic Landscape of this compound
Understanding the outcome of an electrophilic aromatic substitution reaction requires a thorough analysis of the substrate's electronic properties. The thiazole ring itself is considered electron-deficient compared to benzene, but its reactivity is profoundly influenced by its substituents.[2]
-
The 2-Acetamido Group (-NHCOCH₃): The nitrogen atom's lone pair can participate in resonance with the thiazole ring, donating electron density and activating it towards electrophilic attack. This effect strongly directs incoming electrophiles to the C5 position.[3] However, this activating effect is somewhat attenuated by the electron-withdrawing nature of the adjacent acetyl carbonyl group, making it less activating than a simple amino (-NH₂) group.[4]
-
The 5-Chloro Group (-Cl): The chlorine atom exerts a dual electronic effect. Through induction (-I effect), it withdraws electron density, deactivating the ring. Through resonance (+R effect), its lone pairs can donate electron density. For halogens, the inductive effect typically dominates, resulting in net deactivation.
In this compound, the most activated position for electrophilic attack, C5, is already occupied. This creates a fascinating regiochemical challenge, forcing electrophiles to target alternative positions. Two primary pathways emerge:
-
C4-Substitution: Attack at the C4 position, the only remaining unsubstituted carbon on the ring.
-
Ipso-Substitution: Attack at the C5 position, leading to the displacement of the chloro substituent.
Evidence from related systems suggests that the reaction pathway is highly dependent on the nature of the electrophile. For instance, in the nitration of 2-acetamido-5-bromothiazole, the nitro group replaces the bromine atom at C5, indicating a facile ipso-substitution pathway.[5] This precedent is critical for predicting the outcomes of similar reactions.
Caption: Electronic influences on this compound.
General Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism, which involves the formation of a cationic intermediate known as a sigma complex or arenium ion.[6][7] The stability of this intermediate determines the regiochemical outcome.
Caption: Competing pathways in the EAS mechanism.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for investigation. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Nitration (via Ipso-Substitution)
This protocol is designed to favor the displacement of the C5-chloro group, based on literature precedence for similar halogenated thiazoles.[5]
-
Objective: To synthesize 2-acetamido-5-nitrothiazole from this compound.
-
Causality: Concentrated sulfuric acid is used to protonate the nitric acid, generating the highly reactive nitronium ion (NO₂⁺), which is a powerful electrophile required to overcome the deactivated ring and drive the ipso-substitution. The reaction is performed at low temperature to control the exothermic reaction and minimize side-product formation.
-
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (10 mL).
-
Cooling: Cool the flask to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add this compound (1.77 g, 10 mmol) in small portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Nitrating Mixture: In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (0.7 mL, ~16 mmol) to cold concentrated sulfuric acid (3 mL).
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Isolation: The precipitated product, 2-acetamido-5-nitrothiazole, is collected by vacuum filtration.
-
Purification: Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the product under vacuum. If necessary, recrystallize from ethanol.
-
Protocol 2: Bromination (Potential C4-Substitution)
This protocol uses N-bromosuccinimide (NBS), a milder source of electrophilic bromine, which may favor substitution at the C4 position over ipso-substitution.
-
Objective: To synthesize 2-acetamido-4-bromo-5-chlorothiazole.
-
Causality: Acetonitrile is a suitable polar aprotic solvent for this reaction. NBS provides a constant, low concentration of Br⁺, which is less aggressive than elemental bromine and may exhibit different regioselectivity. The reaction is run at room temperature to provide sufficient energy for the reaction without promoting undesired side reactions.
-
Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.77 g, 10 mmol) in acetonitrile (30 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Isolation: Add water (50 mL) to the residue and stir for 30 minutes. Collect the resulting solid by vacuum filtration.
-
Purification: Wash the crude product with cold water. The product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.
-
A Note on Friedel-Crafts Acylation
Direct Friedel-Crafts acylation on the this compound ring is generally not recommended and is likely to be unsuccessful.[8][9] The thiazole ring is inherently less reactive than benzene in Friedel-Crafts reactions, and the combination of the deactivating 5-chloro substituent and the potential for the Lewis acid catalyst (e.g., AlCl₃) to complex with the nitrogen and sulfur heteroatoms further deactivates the system.[10][11] Alternative synthetic routes should be considered for introducing acyl groups.
Data Summary and Expected Outcomes
| Reaction | Electrophile Source | Solvent | Conditions | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | 0-5 °C | 2-Acetamido-5-nitrothiazole (Ipso)[5] |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-Acetamido-4-bromo-5-chlorothiazole |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp. | 2-Acetamido-4,5-dichlorothiazole |
| Acylation | Acyl Chloride / AlCl₃ | CS₂ or CH₂Cl₂ | Reflux | No reaction / Decomposition[10] |
General Experimental Workflow
A systematic approach is crucial for successful synthesis and characterization.
Caption: A standard workflow for synthesis and analysis.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Insufficiently reactive electrophile; Deactivation of the ring is too strong. | For nitration, ensure fuming nitric acid is used. For halogenation, consider a more potent halogenating agent or the addition of a catalytic amount of a Lewis acid. Increase reaction time or temperature cautiously. |
| Multiple Products | Lack of regioselectivity; Side reactions (e.g., hydrolysis of acetamide). | Optimize reaction temperature; lower temperatures often increase selectivity. Use milder reagents (e.g., NBS instead of Br₂). Ensure anhydrous conditions to prevent hydrolysis. |
| Hydrolysis of Acetamido Group | Harsh acidic conditions (especially with heat). | Keep reaction temperatures low. Minimize reaction time in strong acid. During workup, neutralize acidic solutions promptly after quenching on ice. |
| Purification Difficulties | Products and starting materials have similar polarity. | Utilize a high-resolution silica gel column with a shallow solvent gradient. Consider recrystallization from various solvent systems. |
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. firsthope.co.in [firsthope.co.in]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
A Practical Guide to the Functionalization of 2-Acetamido-5-chlorothiazole: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Acetamidothiazole Scaffold
The 2-acetamidothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2][3] This heterocyclic scaffold is a key feature in pharmaceuticals ranging from antibiotics and anti-inflammatory agents to potent anticancer drugs.[1][2][4][5] The versatility of the 2-acetamidothiazole core allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of the functionalization of a key derivative, 2-acetamido-5-chlorothiazole, offering practical protocols for its derivatization.
The presence of a chlorine atom at the 5-position of the thiazole ring offers a reactive handle for various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, facilitating the exploration of chemical space in drug discovery programs.
Core Functionalization Strategies
The primary site for functionalization on this compound is the C5-position, where the chlorine atom can be displaced or engaged in cross-coupling reactions. Additionally, the acetamido group can be modified, although this is less common. The principal strategies for C5-functionalization include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the direct displacement of the chloride by strong nucleophiles.[14][15][16]
The choice of method depends on the desired substituent and the overall synthetic strategy.
Visualizing the Functionalization Pathways
The following diagram illustrates the key functionalization pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. | Semantic Scholar [semanticscholar.org]
- 5. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Acetamido-5-chlorothiazole
Welcome to the technical support center for the purification of 2-Acetamido-5-chlorothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its purification is a critical step to ensure the quality and reliability of downstream applications. The primary challenges in purifying this compound often stem from the presence of unreacted starting materials, side products, and residual reagents from the synthesis. The choice of an appropriate purification technique is paramount and depends on the nature and quantity of the impurities present.
This guide provides a comprehensive overview of the most effective purification techniques—recrystallization and column chromatography—along with detailed troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the chlorination of 2-acetamidothiazole using a chlorinating agent like N-chlorosuccinimide (NCS).[1] Consequently, common impurities may include:
-
Unreacted 2-acetamidothiazole: The starting material may not have fully reacted.
-
Over-chlorinated byproducts: Dichlorinated or other polychlorinated thiazole species might form.
-
N-chlorosuccinimide (NCS) and succinimide: Residual chlorinating agent and its byproduct.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification method is best for this compound?
A2: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification.
-
Recrystallization is often suitable for removing small amounts of impurities and for large-scale purification if a suitable solvent is found. It is generally a more straightforward and cost-effective method.
-
Column chromatography is highly effective for separating compounds with different polarities and is ideal for purifying complex mixtures or when high purity is essential, especially on a smaller scale.[2]
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for assessing the purity of your sample. By spotting your crude product alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate), you can visualize the number of components in your mixture. A single spot for your product indicates a relatively pure sample, while multiple spots suggest the presence of impurities.
Purification Workflow Decision Diagram
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guides
Recrystallization
| Issue | Probable Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent. | - Use a larger volume of solvent to ensure the compound dissolves at a lower temperature.- Try a different solvent or a solvent mixture with a lower boiling point.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the compound.- Cool the solution slowly to room temperature first, then place it in an ice bath.- Add a seed crystal of the pure compound to induce crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | The chosen solvent is not effective at discriminating between the product and the impurities. | - Perform a second recrystallization with the same or a different solvent system.- Consider using a two-solvent recrystallization method for better separation.[3] |
Column Chromatography
| Issue | Probable Cause | Solution |
| The compound does not move from the origin on the TLC plate. | The eluent (solvent system) is not polar enough to move the compound up the stationary phase. | - Gradually increase the polarity of the eluent. For thiazole derivatives, common solvent systems include mixtures of hexane with ethyl acetate or dichloromethane with methanol.[4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the proportion of the polar solvent. |
| The compound streaks on the TLC plate. | The compound may be acidic or basic, leading to interactions with the silica gel. The sample may be overloaded. | - Add a small amount of a modifier to the eluent. For basic compounds like thiazoles, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape.- Ensure the sample is not too concentrated when spotted on the TLC plate. |
| Poor separation of the product from impurities. | The polarity of the chosen eluent is too high, causing all components to move up the column too quickly, or the polarity difference between the product and impurities is small. | - Decrease the polarity of the eluent to allow for better separation.- Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not effective, a dichloromethane/methanol system might provide better resolution. |
| The product elutes as a very broad band. | The column may have been packed improperly, or the sample was loaded in a solvent that is too strong. | - Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimal amount of the eluent or a weaker solvent before loading it onto the column. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally.
Solvent Selection:
The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or soluble in the cold solvent.
| Solvent/Solvent System | Comments |
| Ethanol | Often a good starting point for N-acylated thiazoles. |
| Methanol/Water | A polar solvent system that can be effective for moderately polar compounds. |
| Ethyl Acetate/Hexane | A versatile system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.[5] |
| Acetone/Water | Another common polar solvent mixture.[5] |
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Appropriate size chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol)
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
References
Technical Support Center: Synthesis of Substituted Thiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted thiazoles. This resource is designed to provide practical, in-depth guidance to researchers encountering challenges in the synthesis of these vital heterocyclic compounds. Thiazole derivatives are cornerstone scaffolds in medicinal chemistry, finding application in drugs ranging from the vitamin thiamine (Vitamin B1) to anticancer and antiretroviral agents.[1][2] However, their synthesis is not always straightforward. This guide, presented in a question-and-answer format, addresses common experimental issues with scientifically grounded solutions.
Troubleshooting Guide: Common Synthesis Challenges
This section tackles specific problems that may arise during the synthesis of substituted thiazoles, offering potential causes and actionable solutions.
Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis
Question: I am attempting a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but I'm observing very low to no product yield. What are the likely causes and how can I troubleshoot this?
Answer: The Hantzsch synthesis is a classic and widely used method for preparing thiazoles.[1][3][4][5] However, several factors can lead to poor yields.
Potential Causes & Solutions:
-
Insufficient Reactivity of Starting Materials:
-
Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can significantly slow down the reaction rate.[6]
-
Solution: Increase the reaction temperature and prolong the reaction time.[6] Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to prevent decomposition of starting materials or the product.
-
-
Poor Nucleophilicity of the Thioamide: The sulfur atom of the thioamide may not be sufficiently nucleophilic to attack the α-carbon of the ketone, especially with electron-withdrawing groups on the thioamide.
-
Solution 1: Use of a Base: Adding a non-nucleophilic base can deprotonate the thioamide, thereby increasing its nucleophilicity. However, this must be done cautiously as it can promote side reactions.[6]
-
Solution 2: Alternative Thioamide Precursors: Consider in-situ generation of the thioamide or using more reactive thioamide equivalents.
-
-
-
Reaction Conditions:
-
Inappropriate Solvent: The choice of solvent can greatly influence the reaction outcome.
-
Suboptimal Temperature: As mentioned, sterically hindered substrates may require higher temperatures. Conversely, for highly reactive starting materials, elevated temperatures might lead to side product formation.
-
Solution: Perform small-scale experiments at various temperatures to determine the optimal condition for your specific substrates.
-
-
-
Instability of Reactants or Products:
-
Thioamide Decomposition: Some thioamides can be unstable, especially in acidic or basic conditions.[7]
-
Solution: Use freshly prepared or purified thioamides. If instability is suspected, consider a one-pot procedure where the thioamide is generated and immediately reacted.
-
-
α-Haloketone Lability: α-haloketones can be lachrymators and may degrade upon storage.
-
Solution: Use high-purity α-haloketones and store them under appropriate conditions (e.g., refrigeration, inert atmosphere).
-
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired thiazole, but I am also getting a significant amount of impurities that are difficult to separate. What are these side products and how can I minimize their formation?
Answer: Side product formation is a common challenge, often arising from the reactivity of the starting materials and intermediates.
Common Side Reactions and Mitigation Strategies:
-
Formation of Dimeric or Polymeric Byproducts: This can occur if the reaction concentration is too high or if the intermediates have multiple reactive sites.
-
Solution: Run the reaction at a lower concentration (higher dilution). This favors the intramolecular cyclization to form the thiazole over intermolecular side reactions.
-
-
Hydrolysis of Thioamide: In the presence of water and acid or base, thioamides can hydrolyze back to the corresponding amide.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Favorskii Rearrangement of α-Haloketones: Under basic conditions, α-haloketones can undergo rearrangement.
-
Solution: If a base is necessary, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.
-
-
Over-alkylation or N-alkylation: The nitrogen of the newly formed thiazole ring can sometimes react with the α-haloketone starting material.[8]
-
Solution: Use a slight excess of the thioamide to ensure all the α-haloketone is consumed in the desired reaction pathway.[9]
-
Problem 3: Difficulty in Product Purification
Question: I have successfully synthesized my substituted thiazole, but I'm struggling with its purification. Standard column chromatography is not giving me a clean product. What are some alternative purification strategies?
Answer: Purification of thiazole derivatives can indeed be challenging due to their polarity and potential for coordination with silica gel.
Purification Troubleshooting:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with a range of solvent systems with varying polarities. A small amount of a basic modifier like triethylamine or a few drops of ammonia in the eluent can sometimes improve peak shape and separation by neutralizing acidic sites on the silica gel.
-
Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).
-
-
Crystallization: This is often the best method to obtain highly pure material.
-
Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane) to find suitable conditions for crystallization.
-
-
Acid-Base Extraction: If your thiazole has a basic nitrogen atom, you can exploit this for purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The thiazole will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the free thiazole.
-
Extract the pure thiazole back into an organic solvent, dry, and concentrate.
-
-
Precipitation: In some cases, the thiazole product is poorly soluble in the reaction solvent upon cooling or after adding an anti-solvent, allowing for isolation by simple filtration.[5]
Frequently Asked Questions (FAQs)
Q1: What are some alternatives to the Hantzsch synthesis for preparing substituted thiazoles?
A1: While the Hantzsch synthesis is a workhorse, several other methods exist, each with its own advantages and disadvantages.[1]
-
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[7][10][11][12] It's particularly useful for accessing this specific substitution pattern under mild conditions.[10][11]
-
Gabriel Synthesis: This route involves the reaction of an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[7][11]
-
Modern Catalytic Methods: A variety of newer methods utilizing transition metal catalysts (e.g., copper, palladium, rhodium) have been developed for the synthesis of thiazoles, often with improved functional group tolerance and milder reaction conditions.[13][14]
| Method | Starting Materials | Product | Key Features |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazole | Versatile, high-yielding for many substrates.[3][5] |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ (or similar) | 5-Aminothiazole | Specific for 5-amino derivatives, mild conditions.[10][11][12] |
| Gabriel Synthesis | Acylamino-ketone, P₄S₁₀ | 2,5-Disubstituted Thiazole | Access to 2,5-disubstitution pattern.[7][11] |
Q2: How does the choice of substituents on the starting materials affect the reactivity and properties of the final thiazole product?
A2: The substituents at the C2, C4, and C5 positions of the thiazole ring significantly influence its electronic properties, reactivity, and biological activity.[7]
-
Electron-donating groups (e.g., alkyl, amino): These groups increase the electron density of the ring, making it more susceptible to electrophilic attack, typically at the C5 position.[8] They also increase the basicity of the ring nitrogen.[7]
-
Electron-withdrawing groups (e.g., nitro, cyano): These groups decrease the electron density of the ring, making it more resistant to electrophilic substitution but more susceptible to nucleophilic attack, especially at the C2 position.[8]
-
Steric Bulk: As discussed, bulky substituents can hinder the synthesis itself.[6] In the final product, they can influence the molecule's conformation and its ability to bind to biological targets.[15]
Q3: Are there any "green" or more environmentally friendly approaches to thiazole synthesis?
A3: Yes, there is a growing emphasis on developing greener synthetic routes.
-
Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields, sometimes even allowing for solvent-free reactions.[1][16]
-
Ultrasonic-Mediated Synthesis: Sonication is another energy source that can enhance reaction rates and yields.[1][3]
-
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol, or ionic liquids is a key aspect of green chemistry.[1][3]
-
Catalytic Methods: The use of reusable heterogeneous catalysts can simplify product purification and reduce waste.[3][17] For instance, silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst in a one-pot Hantzsch synthesis.[3]
Visualizing the Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow and key steps of the Hantzsch synthesis.
Caption: General workflow for Hantzsch thiazole synthesis.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting a failing Hantzsch thiazole synthesis.
Caption: A decision tree for troubleshooting low yields.
References
- 1. bepls.com [bepls.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. purkh.com [purkh.com]
- 17. researchgate.net [researchgate.net]
"2-Acetamido-5-chlorothiazole" stability and storage conditions
Technical Support Center: 2-Acetamido-5-chlorothiazole
Welcome to the technical support guide for this compound (CAS No. 20256-39-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Below, you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The ideal storage temperature is typically in a cool environment, though specific temperature ranges may vary by supplier. It is crucial to prevent exposure to moisture.
Q2: Is this compound sensitive to light or air?
A2: While specific data on photosensitivity is not extensively detailed in standard safety data sheets, general best practices for heterocyclic compounds suggest protection from light, especially during long-term storage. The compound is a solid and generally stable in air under recommended storage conditions.[4] However, keeping the container tightly sealed is important to prevent contamination and moisture ingress.[1][2]
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents.[4][5] Contact with such materials could lead to vigorous reactions and degradation of the compound. It is also advisable to store it separately from foodstuff containers.[1][2]
Q4: What is the expected shelf life of this compound?
A4: The shelf life can vary depending on the supplier and the purity of the compound. When stored under the recommended conditions (cool, dry, well-ventilated, and protected from light), it is expected to remain stable for an extended period. For specific expiration dates, always refer to the certificate of analysis (CoA) provided by the manufacturer.
Q5: Are there any visible signs of degradation to look out for?
A5: As a solid, any change in color, appearance of clumps (indicating moisture absorption), or a noticeable change in odor could be signs of degradation. The compound is typically a solid with a melting point between 208-212 °C.[6] A significant deviation from this melting point range could indicate the presence of impurities or degradation products.
Troubleshooting Guide: Stability and Handling Issues
This section addresses common problems encountered during the handling and use of this compound in experimental settings.
Problem 1: Inconsistent experimental results or loss of compound activity.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a cool, dry, and dark place, with the container lid tightly sealed.
-
Check for Contamination: Visually inspect the compound for any changes in appearance. If possible, perform a purity analysis (e.g., HPLC, melting point determination) and compare it to the specifications on the CoA.
-
Review Experimental Protocol: Ensure that the solvents and reagents used in your experiment are compatible with this compound. Avoid strong oxidizing agents.
-
Use a Fresh Stock: If degradation is suspected, use a fresh, unopened container of the compound for subsequent experiments.
-
Problem 2: The compound appears clumpy or has changed color.
-
Potential Cause: Moisture absorption.
-
Troubleshooting Steps:
-
Assess Storage Environment: Check the storage area for high humidity. Consider using a desiccator for storage, especially in humid environments.
-
Drying Procedure: If the compound is only mildly affected, it may be possible to dry it under a vacuum. However, this should be done with caution, as excessive heat can cause degradation.
-
Purity Check: After drying, it is essential to re-verify the purity of the compound before use.
-
Problem 3: Difficulty in dissolving the compound.
-
Potential Cause: The compound may have degraded into less soluble byproducts, or an inappropriate solvent is being used.
-
Troubleshooting Steps:
-
Solvent Selection: Refer to literature or supplier information for recommended solvents.
-
Purity Analysis: If the compound was previously soluble in a particular solvent and is now not, this is a strong indicator of degradation. An analysis of the insoluble material may help identify the degradation products.
-
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H5ClN2OS | [2][6][7] |
| Molecular Weight | 176.62 g/mol | [7] |
| Melting Point | 208-212 °C | [6] |
| Appearance | Solid | |
| Storage Class Code | 11 - Combustible Solids |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a basic workflow for assessing the stability of this compound under specific stress conditions.
Objective: To determine the stability of the compound under heat and humidity stress.
Materials:
-
This compound
-
HPLC-grade solvent for dissolution (e.g., acetonitrile)
-
Environmental chamber or oven
-
Desiccator with a saturated salt solution to control humidity
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Initial Analysis (T=0):
-
Prepare a standard solution of this compound in the chosen solvent.
-
Analyze the solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
-
Sample Preparation for Stress Testing:
-
Weigh out several samples of the compound into individual, loosely capped vials.
-
Place one set of samples in an environmental chamber at an elevated temperature (e.g., 40°C).
-
Place another set of samples in a desiccator with a saturated salt solution to create a high-humidity environment (e.g., 75% RH) at room temperature.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), remove one vial from each stress condition.
-
Prepare a solution of the stressed sample with the same concentration as the T=0 sample.
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the T=0 sample.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation over time for each condition.
-
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting inconsistent results.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CAS: 20256-39-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Technical Support Center: Optimization of N-Acetylation of Aminothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the N-acetylation of aminothiazoles. This guide is structured to help you understand the reaction's nuances, troubleshoot problems, and systematically optimize your conditions for high yield and purity.
N-acetylated aminothiazoles are crucial scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1][2][3] Achieving clean and efficient acetylation is a critical step in the synthesis of these molecules. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and succeed.
Reaction Fundamentals: The "Why" Behind N-Acetylation
Understanding the reaction mechanism is the first step to mastering it. The N-acetylation of an aminothiazole is a nucleophilic acyl substitution. The exocyclic amino group (-NH₂) of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
A base is typically required to neutralize the acidic byproduct (e.g., acetic acid or HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]
Caption: General mechanism of N-acetylation using acetic anhydride.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during experimentation.
Q1: My reaction is not starting or is very sluggish. What's the most likely cause? A1: The most common issue is the inactivation of the nucleophile (the aminothiazole). If your reaction medium is acidic, the amino group will be protonated, preventing it from attacking the acetylating agent.[5] Ensure you have added a suitable base. Another possibility is the poor quality of the acetylating agent; acetic anhydride, for instance, can hydrolyze over time if exposed to moisture.[5]
Q2: What is the best acetylating agent to use: acetic anhydride or acetyl chloride? A2: It depends on the reactivity of your aminothiazole.
-
Acetyl chloride is more reactive and often used for less nucleophilic amines. However, it generates HCl, a strong acid that must be effectively neutralized by a base.[6]
-
Acetic anhydride is less reactive, easier to handle, and often sufficient for most aminothiazoles.[7][8] It generates acetic acid, which is weaker than HCl and easier to manage. For many standard procedures, acetic anhydride is the preferred starting point.[8]
Q3: Why is pyridine a common choice for both a base and a solvent? A3: Pyridine serves a dual role. As a base, it neutralizes the acid byproduct.[4][9] As a solvent, it effectively dissolves the aminothiazole and reagents. Its basicity is generally sufficient to drive the reaction forward without being so strong as to cause unwanted side reactions. However, removing residual pyridine during workup can be challenging.[9][10]
Q4: I see multiple spots on my TLC plate. What are the potential side products? A4: Multiple spots can indicate several issues:
-
Unreacted Starting Material: The reaction may be incomplete.
-
Di-acetylation: While the amide nitrogen is much less nucleophilic than the amine, forcing conditions (high temperature, large excess of acetylating agent) could potentially lead to a second acetylation. This is rare for aminothiazoles under standard conditions.[4]
-
Ring Acetylation (C-acylation): This is generally not observed under standard N-acetylation conditions but could be a possibility with highly activated thiazole rings or under Friedel-Crafts type conditions.
-
Degradation: Excessive heat or incompatible reagents can cause the starting material or product to decompose.
In-Depth Troubleshooting Guide
When simple fixes don't work, a more detailed analysis is required.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Nucleophile: Starting amine is protonated.[5] 2. Poor Reagent Quality: Acetylating agent has hydrolyzed.[5] 3. Insufficient Temperature: Activation energy not met. | 1. Add a Base: Use 1.1-1.5 equivalents of a base like triethylamine (TEA) or pyridine. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be needed. 2. Use Fresh Reagents: Use a newly opened bottle of acetic anhydride or distill it before use. 3. Gentle Heating: Increase temperature to 40-60 °C and monitor by TLC. Avoid excessive heat to prevent degradation. |
| Impure Product / Multiple Spots | 1. Incomplete Reaction: Reaction has not gone to completion. 2. Excess Acetylating Agent: Using too much Ac₂O or AcCl can lead to side reactions. 3. Oxidation: Aromatic amines can be sensitive to air oxidation. | 1. Increase Reaction Time: Monitor by TLC until the starting material spot disappears. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent.[4] 3. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere, especially if the starting material is known to be sensitive.[5] |
| Difficult Product Isolation / Workup | 1. Product is Water-Soluble: Product is lost to the aqueous layer during extraction. 2. Persistent Pyridine: Pyridine is difficult to remove by simple evaporation.[9] 3. Emulsion Formation: Difficulty separating organic and aqueous layers. | 1. Back-Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., EtOAc, DCM). If still problematic, saturate the aqueous layer with NaCl (brine) to decrease product solubility. 2. Acid Wash: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% aq. CuSO₄) to protonate the pyridine, making it water-soluble and easily removable.[10] 3. Brine Wash: Add brine to the separatory funnel to help break the emulsion. |
Systematic Optimization Workflow
For a new aminothiazole substrate, a systematic approach is the most efficient path to a high-yielding protocol.
Caption: Systematic workflow for optimizing N-acetylation conditions.
Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Standard N-Acetylation using Acetic Anhydride and Pyridine
This method is a robust starting point for many 2-aminothiazole derivatives.[9][11]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Acetic Anhydride (Ac₂O, 1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting material), remove the pyridine under reduced pressure. Co-evaporate with toluene (2-3 times) to remove final traces of pyridine.[9]
-
Dissolve the residue in DCM or EtOAc.
-
Wash the organic layer sequentially with 1M HCl (to remove any remaining pyridine), water, saturated aq. NaHCO₃ (to neutralize excess acid), and finally brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: N-Acetylation using Acetyl Chloride and Triethylamine (TEA)
This protocol is suitable for less reactive amines or when pyridine is undesirable.
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq)
-
Acetyl Chloride (AcCl, 1.1 eq)
-
Standard workup reagents (as in Protocol 1)
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise. A white precipitate of triethylammonium chloride may form.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until completion (typically 1-4 hours).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify as required.
References
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrbat.in [ijrbat.in]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
common impurities in "2-Acetamido-5-chlorothiazole" and their removal
Welcome to the technical support center for 2-Acetamido-5-chlorothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis and purification of this important chemical intermediate. Here, you will find in-depth answers to frequently asked questions, detailed purification protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have synthesized this compound, but the purity is lower than expected. What are the most likely impurities?
A1: Low purity in this compound synthesis typically arises from several sources, including unreacted starting materials, isomeric byproducts, and degradation products. The most common impurities to look for are:
-
Unreacted Starting Materials: The primary starting material for the final acetylation and chlorination step is often 2-aminothiazole or 2-acetamidothiazole. Incomplete acetylation will leave 2-amino-5-chlorothiazole, while incomplete chlorination will result in residual 2-acetamidothiazole.
-
Isomeric Impurities: Positional isomers are a significant challenge. Depending on the synthetic route, you may find the presence of 2-Acetamido-4-chlorothiazole . It's crucial to confirm the substitution pattern using analytical techniques like NMR spectroscopy. Some synthetic methods reported to yield the 4-chloro isomer have been found to produce the 5-chloro isomer instead, highlighting the importance of careful characterization.[1]
-
Hydrolysis Products: The acetamido group is susceptible to hydrolysis, which can revert the compound to 2-Amino-5-chlorothiazole .[2] This can occur during aqueous work-ups or if the product is stored in the presence of moisture, especially under acidic or basic conditions.
-
Over-Acetylated Byproducts: While less common, it is possible for di-acetylation to occur on the amino group, leading to a bis-acyl impurity, particularly under harsh acylation conditions.[1]
The following diagram illustrates the relationship between this compound and its common impurities.
Caption: Common impurities in this compound synthesis.
Q2: My purified product has a melting point that is lower and broader than the literature value (208-210°C). What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of the presence of impurities.[3] Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in a lower melting point. The broad range is due to the mixture melting over a range of temperatures.
To identify the specific impurities, we recommend using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can help to resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of impurities, especially isomers.
-
Mass Spectrometry (MS): Helps to determine the molecular weight of the impurities.
Q3: I'm struggling with the purification of this compound. What are the recommended methods?
A3: The two most effective methods for purifying this compound are recrystallization and column chromatography.
| Purification Method | Advantages | Disadvantages | Best For Removing |
| Recrystallization | Simple, cost-effective, and can yield highly pure crystalline material. | Can have lower recovery if the compound is highly soluble in the chosen solvent. Not effective for impurities with similar solubility. | Unreacted starting materials and some side-products. |
| Column Chromatography | Highly effective at separating compounds with different polarities. | More time-consuming, requires more solvent, and can be more expensive. | Isomeric impurities and other closely related byproducts. |
The choice between these methods will depend on the nature and quantity of the impurities present. Often, a combination of both is used for achieving the highest purity.
In-Depth Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethyl acetate (EtOAc) and hexane has been reported to be effective.[1]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (EtOAc/hexane mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is too concentrated or the cooling is too rapid. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]
-
Poor Recovery: If the recovery is low, it could be due to using too much solvent or the compound being too soluble in the chosen solvent. You can try to recover more product by concentrating the filtrate and repeating the crystallization process.
The following diagram illustrates the recrystallization workflow.
Caption: Step-by-step workflow for the recrystallization of this compound.
Protocol 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Step-by-Step Methodology:
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Column Chromatography:
-
Poor Separation: If the compounds are not separating well, you may need to adjust the polarity of the eluent. A less polar eluent will generally result in better separation.
-
Band Tailing: This can be caused by using too polar of a solvent for sample loading or by overloading the column.
-
Cracked Column: A cracked or channeled column will lead to poor separation. Ensure the column is packed uniformly and not allowed to run dry.
References
Technical Support Center: Refining the Workup Procedure for 2-Acetamido-5-chlorothiazole Reactions
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-5-chlorothiazole. The purity of this intermediate is paramount for its successful use in subsequent synthetic steps. This document provides a structured, in-depth technical guide to troubleshoot and refine the reaction workup and purification processes. The advice herein is based on established chemical principles and field-proven insights to help you navigate common challenges and optimize your yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the workup and purification of this compound, presented in a question-and-answer format.
Q1: My final yield is significantly lower than expected. Where could my product have been lost?
Expert Analysis: Product loss during workup is a frequent issue that can often be traced to one of several preventable causes. The physicochemical properties of your target compound and potential byproducts dictate the optimal recovery strategy.
Possible Causes & Solutions:
-
Aqueous Solubility: While this compound has limited water solubility, its precursor, 2-amino-5-chlorothiazole, can be protonated in acidic conditions to form a water-soluble salt. If your reaction quench or initial washes are acidic, you may be losing the unreacted starting material to the aqueous phase, which can skew yield calculations. Furthermore, the product itself may have some solubility in aqueous layers, especially if large volumes are used.
-
Troubleshooting Step: Before discarding any aqueous layers, perform a Thin Layer Chromatography (TLC) analysis to check for the presence of your product or starting materials.[1] If product is detected, perform additional extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Inadequate Extraction: The efficiency of your extraction depends on the choice of solvent and the number of extractions performed. A single extraction is rarely sufficient.
-
Protocol: After quenching the reaction, extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate) at least three times. Combine the organic layers for subsequent washing.
-
-
Product Instability: Thiazole rings can be sensitive to harsh pH conditions.[1] Exposing your compound to strong acids or bases for prolonged periods, especially at elevated temperatures, could lead to decomposition.
-
Verification Protocol: Before the main workup, take a small aliquot of the reaction mixture. Subject it to the planned acidic or basic wash conditions in a test vial. Monitor the sample by TLC against a non-treated sample to see if any degradation occurs.[1]
-
-
Physical Loss: Product can be lost on filtration media (e.g., filter paper, Celite) or by adhering to glassware.[1]
-
Solution: After filtering, wash the filter cake with a small amount of fresh, cold solvent to recover any adsorbed product. Ensure all glassware is thoroughly rinsed with the extraction solvent.
-
Q2: After removing the solvent, my crude product is a persistent oil or goo instead of a solid. How can I induce crystallization?
Expert Analysis: The failure of a product to crystallize, a phenomenon often termed "oiling out," is typically caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation.[2] The key is to systematically remove these impurities or adjust the crystallization conditions.
Troubleshooting Strategies:
-
Re-evaluate Your Washing Procedure: The most common impurities after an acetylation reaction are residual acetic acid and unreacted amine starting material. A thorough washing sequence is critical.
-
Recommended Wash: Wash the combined organic layers sequentially with:
-
-
Optimize Recrystallization: If the product still oils out after a proper wash, the choice of recrystallization solvent is crucial.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Selection: Refer to the table below for suitable solvents. Ethanol or mixtures of ethanol and water are often effective.
-
Preventing Oiling Out:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling promotes oiling.
-
Solvent/Anti-Solvent System: Dissolve the crude oil in a minimum amount of a "good" solvent (e.g., ethanol). Then, slowly add a "poor" solvent (an "anti-solvent" like hexane or water) dropwise until the solution becomes faintly cloudy. Gently warm the solution until it is clear again, then allow it to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
| Solvent System | Boiling Point (°C) | Suitability for this compound | Notes |
| Ethanol | 78 | Good | Often used for recrystallizing similar amide compounds. |
| Isopropanol | 82 | Good | A slightly less polar alternative to ethanol. |
| Ethyl Acetate | 77 | Moderate | Good dissolving solvent, may require an anti-solvent like hexane. |
| Ethanol/Water | Variable | Excellent | Allows for fine-tuning of polarity to achieve optimal crystallization. |
| Acetone | 56 | Use with caution | High solvent power may lead to low recovery. Volatility can be an issue. |
Q3: I'm observing an intractable emulsion during my liquid-liquid extraction. How can I resolve this?
Expert Analysis: Emulsions are colloidal suspensions of one liquid in another, often stabilized by finely divided solids or surfactant-like impurity molecules at the interface between the aqueous and organic layers.[5] The goal is to disrupt this stable interface.
Methods for Breaking Emulsions:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[3]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Reduce Agitation: In subsequent extractions, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking.[3]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) is enough for the layers to separate.
Visualized Workflow: Workup and Purification
The following diagram outlines a standard decision-making workflow for the workup and purification of this compound.
Caption: Decision workflow for workup and purification.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is designed for a typical acetylation of 2-amino-5-chlorothiazole using acetic anhydride.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath. Slowly and carefully add deionized water to quench any unreacted acetic anhydride. Caution: This reaction is exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and extract the product. Use a volume of ethyl acetate roughly equal to the total volume of the aqueous mixture.
-
Separation: Gently invert the funnel several times, venting frequently to release any pressure.[3] Allow the layers to separate completely. Drain the lower aqueous layer. Perform two additional extractions on the aqueous layer with fresh ethyl acetate.
-
Washing: Combine all organic extracts in the separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first, then shake more vigorously, venting often. Continue until no more gas evolution is observed. Separate the layers.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break minor emulsions. Separate the layers.
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter the mixture to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Protocol 2: Purification by Recrystallization
This protocol assumes the crude product is a solid or semi-solid.
-
Solvent Selection: Choose an appropriate solvent or solvent system (see table above). A mixture of ethanol and water is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (a spatula tip) and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of pure this compound is reported to be 208-210°C.[6] A sharp melting point in this range is a good indicator of purity.
References
Validation & Comparative
A Researcher's Guide to Validating the Antiproliferative Activity of 2-Acetamido-5-chlorothiazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the antiproliferative potential of novel 2-Acetamido-5-chlorothiazole derivatives. We will delve into the established mechanisms of action for the broader thiazole class, present detailed protocols for essential validation assays, and offer a comparative perspective against established anticancer agents. Our focus is on ensuring scientific integrity through robust, self-validating experimental design.
The Thiazole Scaffold: A Privileged Structure in Oncology
The thiazole ring is a cornerstone in medicinal chemistry, recognized for its ability to interact with various biological targets.[1][2] This versatile heterocyclic system is a core component of several clinically approved anticancer drugs, most notably the tyrosine kinase inhibitor Dasatinib.[1][3][4] The 2-aminothiazole scaffold, in particular, has been extensively explored, with derivatives demonstrating potent, often nanomolar, inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][5]
Our focus, the "this compound" core, introduces specific modifications—an acetamido group at the 2-position and a chlorine atom at the 5-position. These substitutions are not arbitrary. The chloro group, for instance, is known to significantly influence bioactivity, potentially enhancing the compound's potency.[6] This guide will equip researchers with the tools to systematically validate whether these targeted modifications translate into effective and selective antiproliferative agents.
Unraveling the Mechanism: How Thiazole Derivatives Inhibit Cancer Cell Growth
Understanding the potential mechanisms of action is critical for designing meaningful experiments and interpreting results. Thiazole derivatives are known to exert their anticancer effects through multiple pathways, making them a rich field for discovery.[1][7]
Key reported mechanisms include:
-
Induction of Apoptosis: Many thiazole derivatives trigger programmed cell death, a crucial pathway for eliminating cancerous cells.[7][8][9]
-
Cell Cycle Arrest: These compounds can halt the cell division cycle at specific checkpoints (e.g., G2/M or G0/G1), preventing cancer cell proliferation.[8][10]
-
Inhibition of Key Kinases: As exemplified by Dasatinib, thiazoles can act as potent inhibitors of protein kinases (like Src and Abl) that are critical for cancer cell signaling and survival.[4][11][12]
-
Tubulin Polymerization Disruption: Some derivatives interfere with the formation of microtubules, essential components of the cellular skeleton, thereby disrupting mitosis.[7][13]
-
Modulation of Signaling Pathways: Thiazoles have been shown to inhibit critical cancer-promoting pathways such as NFkB, mTOR, and PI3K/AkT.[7]
Caption: Common mechanisms of action for thiazole-based anticancer agents.
A Validated Workflow for Antiproliferative Screening
A systematic approach is essential for generating reliable and reproducible data. The following workflow provides a logical progression from initial compound screening to detailed mechanistic studies.
Caption: A phased experimental workflow for evaluating novel compounds.
Core Experimental Protocols
The trustworthiness of your findings hinges on the quality of your experimental execution. Here are detailed protocols for foundational antiproliferative assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a widely used first-pass screen to assess metabolic activity as an indicator of cell viability.[8][14]
-
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds (e.g., DMSO for vehicle, Doxorubicin for positive control) in culture medium. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[15]
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is an orthogonal method that relies on quantifying total cellular protein content, providing a different and complementary endpoint to the MTT assay.
-
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is a direct measure of the total protein mass, and thus, the number of cells.
-
Step-by-Step Methodology:
-
Seeding & Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: After incubation, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Wash & Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: As with the MTT assay, calculate percent viability and determine the IC₅₀ value from the dose-response curve.
-
Comparative Data Analysis
The ultimate goal is to understand how this compound derivatives perform relative to existing standards. The IC₅₀ value is the primary metric for this comparison. A lower IC₅₀ indicates higher potency.
Below is an illustrative table structure for comparing the antiproliferative activity of your novel derivatives against benchmark compounds across various cancer cell lines.
| Compound | Target/Class | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. K562 (Leukemia) | IC₅₀ (µM) vs. A549 (Lung) |
| Derivative 1A | This compound | Experimental Data | Experimental Data | Experimental Data |
| Derivative 1B | This compound | Experimental Data | Experimental Data | Experimental Data |
| Dasatinib | Kinase Inhibitor | ~0.5 - 1.0[12] | ~0.011[5] | >1.0 |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.05 - 0.2[13] | ~0.02 - 0.1 | ~0.1 - 0.5 |
| Parent Compound | 2-Acetamido-thiazole | Experimental Data | Experimental Data | Experimental Data |
Note: IC₅₀ values for benchmark drugs are approximate and can vary based on experimental conditions. This table serves as a template for data presentation.
Structure-Activity Relationship (SAR) and Future Directions
Systematic evaluation allows for the development of SAR insights.[4] By comparing derivatives with minor structural changes, researchers can identify which chemical moieties are crucial for activity. For example, comparing a 5-chloro derivative with its 5-bromo or 5-unsubstituted counterpart can elucidate the role of the halogen in target binding or cell permeability.
Caption: Key modification points for SAR studies on the thiazole scaffold.
Conclusion
The this compound scaffold represents a promising avenue for the development of novel antiproliferative agents. However, its true potential can only be unlocked through rigorous and objective validation. By employing a multi-assay approach, comparing performance against clinically relevant benchmarks like Dasatinib, and systematically exploring structure-activity relationships, researchers can confidently identify lead candidates for further preclinical development. The methodologies outlined in this guide provide a robust foundation for these critical investigations, ensuring that the resulting data is both reliable and impactful.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic analysis of the antiproliferative effects of novel and standard anticancer agents in rhabdoid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Acetamido-5-chlorothiazole and Its Precursors
Introduction: The Chemical Significance of a Versatile Heterocycle
In the landscape of pharmaceutical and materials science, thiazole derivatives are foundational scaffolds. Their unique electronic properties and ability to engage in diverse biological interactions have cemented their role in the development of antibiotics, anticancer agents, and NSAIDs.[1] 2-Acetamido-5-chlorothiazole is a key intermediate in this domain, serving as a versatile building block for more complex molecular architectures. Its synthesis and characterization are therefore critical processes that demand precision and a deep understanding of its chemical nature.
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize this compound and its primary synthetic precursors: 2-aminothiazole and 2-acetamidothiazole. We will move beyond simple data reporting to explore the causal relationships behind the observed spectral features, offering field-proven insights to guide researchers in their analytical workflows. The protocols and data presented herein are designed to create a self-validating system for the unambiguous identification and quality control of these vital compounds.
The Synthetic Pathway: From Amine to Chlorinated Amide
The synthesis of this compound is a multi-step process that builds complexity upon the core thiazole ring. Understanding this pathway is essential for spectroscopic analysis, as it allows the analyst to anticipate spectral changes and identify potential impurities or unreacted starting materials. The primary route involves the acetylation of 2-aminothiazole, followed by regioselective chlorination.
The key transformation steps are:
-
Formation of Precursor 1 (2-Aminothiazole): Typically synthesized via the Hantzsch thiazole synthesis from an α-halocarbonyl compound and thiourea.[2][3]
-
Acetylation to Precursor 2 (2-Acetamidothiazole): The amino group of 2-aminothiazole is acetylated, often using acetyl chloride or acetic anhydride, to form an amide linkage.[4]
-
Chlorination to Final Product (this compound): The thiazole ring is activated by the acetamido group, directing chlorination to the C5 position, commonly achieved using N-Chlorosuccinimide (NCS).[1]
Caption: Synthetic route to this compound.
A Comparative Guide to Spectroscopic Characterization
No single technique provides a complete structural picture. A robust analytical workflow leverages the complementary strengths of multiple spectroscopic methods to build an irrefutable case for the compound's identity and purity.
Caption: Integrated workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is unparalleled for the rapid identification of key functional groups. By monitoring the appearance and disappearance of specific vibrational bands, one can effectively track the progression of the synthesis.
-
Causality Behind the Choices: The primary reason for using IR is to confirm the two key chemical transformations: the conversion of the primary amine (-NH₂) to a secondary amide (-NH-C=O) and the introduction of the C-Cl bond.
-
Analysis of Precursor 1 (2-Aminothiazole):
-
N-H Stretch: Expect a pair of medium-to-strong bands around 3300-3450 cm⁻¹, characteristic of a primary amine.
-
Thiazole Ring: Vibrations for C=N and C=C stretching appear in the 1500-1630 cm⁻¹ region.[2]
-
-
Analysis of Precursor 2 (2-Acetamidothiazole):
-
N-H Stretch: The primary amine doublet is replaced by a single, sharp peak for the secondary amide N-H stretch, typically around 3250-3300 cm⁻¹.
-
Amide I (C=O Stretch): A very strong, sharp absorption appears around 1660-1680 cm⁻¹. This is a definitive marker for successful acetylation.
-
Amide II (N-H Bend): A strong band appears near 1530-1550 cm⁻¹, further confirming amide formation.
-
-
Analysis of Final Product (this compound):
-
Amide Bands: The characteristic N-H stretch, Amide I, and Amide II bands will persist, confirming the integrity of the acetamido group.
-
C-Cl Stretch: The introduction of the chlorine atom gives rise to a new absorption in the fingerprint region, typically between 700-800 cm⁻¹. This band can sometimes be weak or obscured, which is why MS is a better tool for confirming halogenation.
-
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 2-Aminothiazole | ~3400 & ~3300 (doublet), ~1620, ~1520 | Primary Amine (N-H stretch), Thiazole Ring (C=N, C=C stretch) |
| 2-Acetamidothiazole | ~3280 (sharp), ~1670 (very strong), ~1540 | Secondary Amide (N-H stretch), Amide I (C=O), Amide II (N-H bend) |
| This compound | ~3280 (sharp), ~1670 (very strong), ~1540, ~750 | Persistence of Amide bands, plus new C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR provides the most detailed structural information, mapping the connectivity and chemical environment of every proton and carbon atom.
-
Causality Behind the Choices: ¹H NMR is used to track changes in the aromatic region of the thiazole ring and the appearance of the acetyl methyl group. ¹³C NMR confirms changes to the carbon skeleton, particularly the significant downfield shift of the chlorinated carbon.
-
Analysis of Precursor 1 (2-Aminothiazole):
-
¹H NMR: Expect two doublets in the aromatic region for the two thiazole ring protons (H4 and H5). A broad singlet for the -NH₂ protons will also be present, which is exchangeable with D₂O.
-
¹³C NMR: Three signals for the thiazole ring carbons will be visible.
-
-
Analysis of Precursor 2 (2-Acetamidothiazole):
-
¹H NMR: The aromatic protons remain, but their chemical shifts will be altered due to the change in the electronic nature of the substituent. A new, sharp singlet integrating to 3 protons appears around δ 2.2 ppm for the acetyl (-COCH₃) group. The amine proton is replaced by a broader amide proton signal (-NH) further downfield.
-
¹³C NMR: A new methyl carbon signal appears (~23 ppm) and a carbonyl carbon signal (~168 ppm).
-
-
Analysis of Final Product (this compound):
-
¹H NMR: The most dramatic change is the disappearance of the signal for the H5 proton. Only one singlet will remain in the thiazole aromatic region, corresponding to the H4 proton. The acetyl methyl and amide proton signals will persist.
-
¹³C NMR: The signal for the C5 carbon will shift significantly downfield due to the deshielding effect of the attached chlorine atom.
-
| Compound | Predicted ¹H NMR Signals (δ ppm, DMSO-d₆) | Predicted ¹³C NMR Signals (δ ppm) |
| 2-Aminothiazole | ~7.1 (d, 1H, H5), ~6.7 (d, 1H, H4), ~7.2 (br s, 2H, NH₂) | ~168 (C2), ~138 (C4), ~108 (C5) |
| 2-Acetamidothiazole | ~12.1 (br s, 1H, NH), ~7.5 (d, 1H, H5), ~7.2 (d, 1H, H4), ~2.2 (s, 3H, CH₃) | ~168 (C=O), ~158 (C2), ~138 (C4), ~114 (C5), ~23 (CH₃) |
| This compound | ~12.4 (br s, 1H, NH), ~7.7 (s, 1H, H4), ~2.2 (s, 3H, CH₃) | ~169 (C=O), ~159 (C2), ~141 (C4), ~120 (C5), ~23 (CH₃) |
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of a synthetic transformation. For halogenated compounds, it offers an unmistakable signature.
-
Causality Behind the Choices: The primary goal is to confirm the molecular weight change corresponding to acetylation and chlorination. Crucially, MS is the definitive technique for confirming the presence of chlorine due to its unique isotopic distribution.
-
Analysis of Precursors 1 & 2: Both will show a clear molecular ion peak (M⁺) corresponding to their respective molecular weights (C₃H₄N₂S = 100.14 g/mol ; C₅H₆N₂OS = 142.18 g/mol ). Fragmentation may involve cleavage of the thiazole ring.[5][6]
-
Analysis of Final Product (this compound):
-
Molecular Ion (M⁺): The molecular weight is 176.63 g/mol .
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two distinct molecular ion peaks:
-
An M⁺ peak for the molecule containing ³⁵Cl.
-
An M+2 peak (two mass units higher) for the molecule containing ³⁷Cl.
-
-
The ratio of the intensities of the M⁺ to M+2 peaks will be approximately 3:1 .[7] This pattern is an unambiguous confirmation of the presence of a single chlorine atom and is a key advantage of MS for this specific analysis.
-
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation/Features |
| 2-Aminothiazole | 100 | Single M⁺ peak. |
| 2-Acetamidothiazole | 142 | Single M⁺ peak. Loss of acetyl group (-42) is a likely fragmentation. |
| This compound | 176 and 178 | M⁺ and M+2 peaks in a characteristic ~3:1 ratio, confirming one chlorine atom.[7][8] |
UV-Visible Spectroscopy: The Electronic Transition Profile
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules.
-
Causality Behind the Choices: This technique is useful for monitoring the electronic changes in the thiazole ring as different functional groups are introduced. It is more of a comparative tool than a primary identification method in this context.
-
Analysis: The thiazole ring contains a conjugated system that absorbs in the UV region.
-
2-Aminothiazole: The amino group is an auxochrome that interacts with the ring's π-system, resulting in a characteristic λₘₐₓ.[9]
-
2-Acetamidothiazole: Acetylation reduces the electron-donating ability of the nitrogen atom, which typically causes a hypsochromic (blue) shift to a shorter wavelength compared to 2-aminothiazole.
-
This compound: The addition of chlorine, another auxochrome, will again shift the absorption maximum, often causing a slight bathochromic (red) shift relative to the acetylated precursor.[10]
-
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are generalized yet robust protocols for acquiring the data discussed.
Protocol 1: FT-IR Spectroscopic Analysis
-
Sample Preparation: Prepare a KBr pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for 2 minutes to form a transparent or semi-transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.
Protocol 2: NMR Spectroscopic Analysis (¹H and ¹³C)
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve a homogenous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.
-
Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H) or an internal standard like TMS.
Protocol 3: Mass Spectrometric Analysis (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample by heating under high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak(s) and analyze the isotopic distribution and fragmentation patterns to confirm the structure.
Conclusion
The spectroscopic analysis of this compound and its precursors is a systematic process of deduction. Each analytical technique provides a unique piece of the structural puzzle.
-
IR spectroscopy confirms the presence and transformation of key functional groups—the amine to the amide.
-
NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, clearly showing the loss of the C5-proton upon chlorination.
-
Mass spectrometry delivers the definitive proof of composition, with the characteristic 3:1 isotopic cluster of the molecular ion serving as an irrefutable signature for successful chlorination.
By integrating the data from these complementary methods, a researcher can confidently verify the identity, purity, and structure of the target molecule, ensuring the integrity of subsequent research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. media.neliti.com [media.neliti.com]
- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes | Semantic Scholar [semanticscholar.org]
The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-Acetamido-5-chlorothiazole Analogs
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. This guide delves into the nuanced world of 2-acetamido-5-chlorothiazole analogs, offering a comparative analysis of their structure-activity relationships (SAR) across different therapeutic areas. By examining the impact of subtle molecular modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts.
The this compound Scaffold: A Platform for Diverse Biological Activity
The this compound core represents a versatile template for developing novel therapeutic agents. The acetamido group at the 2-position and the chloro substituent at the 5-position are critical for modulating the molecule's physicochemical properties and its interaction with biological targets. While comprehensive SAR studies on a fixed this compound scaffold are emerging, extensive research on related 2-aminothiazole and 2-acetamidothiazole derivatives provides a robust framework for understanding the key structural determinants of their biological function. This guide will synthesize these findings to build a predictive SAR model for this specific class of compounds.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
The this compound scaffold and its close analogs have demonstrated significant potential in several key therapeutic areas, most notably as kinase inhibitors for oncology and as antimicrobial agents.
Kinase Inhibition: A Battleground for Anticancer Therapeutics
The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[2] The blockbuster drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, prominently features a 2-aminothiazole core, underscoring the scaffold's importance in this domain.[3][4] SAR studies on Dasatinib and related analogs reveal crucial insights applicable to this compound derivatives.
Key SAR Insights for Kinase Inhibition:
-
The 2-Amino/Acetamido Group: This group typically acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The acetamido group in our core structure can perform a similar function.
-
The Thiazole Ring: Serves as a central scaffold, orienting the key interacting moieties.
-
Substituents at the 5-Position: The chloro group at this position is an electron-withdrawing group that can influence the electronic distribution of the thiazole ring and potentially engage in halogen bonding or other interactions within the active site.
-
Modifications at the Carboxamide Moiety: In many potent kinase inhibitors, a carboxamide group is present at the 5-position of the thiazole ring. The nature of the substituent on the amide nitrogen is critical for potency and selectivity. For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on Dasatinib, the N-(2-chloro-6-methylphenyl) group was found to be optimal for potent antiproliferative activity against human K562 leukemia cells.[5]
Comparative Data for Antiproliferative Activity of Dasatinib Analogs:
| Compound | Modification from Dasatinib Core | Cell Line | IC50 (µM) | Reference |
| Dasatinib | - | K562 | < 1 | [5] |
| 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 | Comparable to Dasatinib | [5] |
| 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 | 20.2 | [5] |
| 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 | 21.6 | [5] |
| 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MDA-MB 231 | Inactive | [5] |
The data clearly indicates that while modifications can retain potency against specific cell lines (K562), they can drastically affect the activity spectrum against others.[5] This highlights the importance of the pyrimidin-4-ylamino core of Dasatinib for broad anti-tumor activity.[5]
Experimental Workflows
Synthesis of this compound Analogs
The synthesis of the core scaffold can be achieved through established methods. For instance, this compound can be synthesized from 2-aminothiazole by acetylation followed by chlorination.[6]
Workflow for SAR Study:
Caption: A generalized workflow for a structure-activity relationship (SAR) study of this compound analogs.
Antimicrobial Activity: A Renewed Hope Against Resistance
Thiazole derivatives have long been investigated for their antimicrobial properties.[7][8] The 2-acetamido moiety and the 5-chloro substituent can significantly influence the antibacterial and antifungal activity of the thiazole core.
Key SAR Insights for Antimicrobial Activity:
-
Substituents on the Acetamido Group: Modifications at the acetamido nitrogen can lead to significant variations in antimicrobial potency. For example, the condensation of 2-chloro-N-(thiazol-2-yl)acetamide with substituted phenols has yielded compounds with significant antibacterial and antifungal activity.[9]
-
The 5-Chloro Group: The presence of a halogen at the 5-position can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.
-
Hybrid Molecules: Combining the thiazole scaffold with other heterocyclic rings has proven to be a successful strategy for developing potent antimicrobial agents.[7]
Comparative Data for Antimicrobial Activity of Thiazole Analogs:
| Compound Class | Modification | Target Organism(s) | MIC (µg/mL) | Reference |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | Varied substituents on pyrazoline | S. pneumoniae, S. epidermidis, E. coli | 0.03–7.81 | [7] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles | Varied substituents | P. aeruginosa | 15.625–31.25 | [7] |
| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles | Varied substituents | S. aureus, S. faecalis, K. pneumoniae, E. coli | 0.5–8 | [7] |
These examples demonstrate that the antimicrobial potency of thiazole derivatives is highly dependent on the nature of the substituents attached to the core ring system.[7]
Signaling Pathway Modulation
The anticancer activity of many 2-aminothiazole derivatives stems from their ability to inhibit protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Caption: A simplified representation of a signaling pathway involving Src kinase, a common target for 2-aminothiazole-based inhibitors.
Experimental Protocols
Representative Synthesis of a this compound Analog
Objective: To synthesize N-(5-chloro-4-phenylthiazol-2-yl)acetamide as a representative analog.
Materials:
-
2-Amino-4-phenylthiazole
-
Acetic anhydride
-
N-Chlorosuccinimide (NCS)
-
Amberlite A-15 (H+) resin
-
Appropriate solvents (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acetylation of 2-Amino-4-phenylthiazole:
-
Dissolve 2-amino-4-phenylthiazole in a suitable solvent like dichloromethane.
-
Add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-acetamido-4-phenylthiazole.
-
-
Chlorination of 2-Acetamido-4-phenylthiazole:
-
Dissolve the obtained 2-acetamido-4-phenylthiazole in a solvent like acetonitrile.
-
Add N-Chlorosuccinimide (NCS) and a catalytic amount of Amberlite A-15 (H+) resin.[6]
-
Stir the mixture at room temperature for 22 hours.[6]
-
Filter off the resin and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final product, N-(5-chloro-4-phenylthiazol-2-yl)acetamide.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: Src Kinase)
Objective: To determine the IC50 value of a test compound against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound analog)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a solution of Src kinase in assay buffer.
-
Prepare a solution of the peptide substrate and ATP in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound to the wells of a microplate.
-
Add the Src kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The existing body of knowledge on related thiazole derivatives provides a strong foundation for guiding the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on systematic explorations of the chemical space around this core, employing parallel synthesis and high-throughput screening to rapidly identify lead compounds. Furthermore, computational modeling and structural biology studies will be invaluable in elucidating the precise molecular interactions that govern the biological activity of these compounds, thereby accelerating the development of the next generation of thiazole-based medicines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of 2-Acetamido-5-chlorothiazole and its Analogs in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of 2-acetamidothiazole derivatives as anticancer agents. While direct experimental data on the comparative efficacy of "2-Acetamido-5-chlorothiazole" is not extensively available in publicly accessible literature, this guide will delve into the cytotoxic profiles of structurally related compounds. By examining the performance of various 2-acetamido-thiazole analogs, we can infer the potential activity of the 5-chloro substituted variant and provide a framework for future research and drug development in this area.
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties.[1] The 2-acetamido substitution, in particular, has been a key feature in the design of various bioactive molecules. This guide will explore the synthesis, mechanism of action, and comparative cytotoxicity of this class of compounds across a range of cancer cell lines.
The Rationale Behind Investigating 2-Acetamidothiazoles in Oncology
The interest in 2-aminothiazole and its derivatives as anticancer agents stems from their ability to interact with various biological targets crucial for cancer cell proliferation and survival. The acetamido group (CH₃CONH-) at the 2-position of the thiazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can participate in hydrogen bonding interactions within enzyme active sites and modulate the molecule's overall polarity and bioavailability.
The introduction of a chlorine atom at the 5-position of the thiazole ring, as in "this compound," is a common strategy in medicinal chemistry to potentially enhance biological activity. Halogen atoms can alter the electronic properties of the molecule, influence its metabolic stability, and provide additional points of interaction with target proteins.
General Mechanism of Action of Thiazole-Based Anticancer Agents
While the precise mechanism of action can vary depending on the specific substitutions on the thiazole ring, several key pathways have been implicated in the anticancer effects of 2-acetamidothiazole derivatives.
-
Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a series of enzymes called caspases.[2]
-
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Some thiazole-based compounds have been found to interfere with the cell cycle, causing arrest at specific checkpoints (e.g., G2/M phase). This prevents cancer cells from replicating and can ultimately lead to cell death.
-
Inhibition of Protein Kinases: Protein kinases are enzymes that play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Several thiazole-containing drugs, such as Dasatinib, are potent kinase inhibitors.[1]
-
Tubulin Polymerization Inhibition: The cytoskeleton, composed of microtubules, is essential for cell division. Some thiazole derivatives have been found to inhibit the polymerization of tubulin, the protein subunit of microtubules, thereby disrupting mitosis and leading to cancer cell death.[3]
Below is a simplified representation of a potential apoptotic pathway that can be induced by certain thiazole derivatives.
Caption: Simplified apoptotic pathway induced by certain thiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To determine the cytotoxic efficacy of a compound like "this compound" or its analogs, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., "this compound") in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours, in the incubator.
-
-
MTT Assay:
-
After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into a purple formazan product.
-
After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
The following diagram illustrates the general workflow for this cytotoxicity assay.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Comparative Efficacy of 2-Acetamidothiazole Derivatives in Cancer Cell Lines
As previously mentioned, specific IC50 values for "this compound" are not readily found in the surveyed literature. However, numerous studies have reported the cytotoxic activity of other 2-acetamido- and 2-aminothiazole derivatives. The following table presents a compilation of IC50 values for selected analogs, providing a basis for comparison and highlighting the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 of Ref. Compound (µM) | Reference |
| Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) | HCT 116 | Colorectal Cancer | 0.72 | Methotrexate | 0.7 | [5] |
| Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b) | HCT 116 | Colorectal Cancer | 1.55 | Methotrexate | 0.7 | [5] |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivative | HeLa | Cervical Cancer | 1.3 ± 0.14 | Doxorubicin | Not specified | [2] |
| Thiazole derivative 11c (chlorine-containing) | HepG-2 | Hepatocellular Carcinoma | ~4 µg/mL | Doxorubicin | Not specified | [6] |
| Thiazole derivative 6g (chlorine-containing) | MCF-7 | Breast Cancer | ~4 µg/mL | Doxorubicin | Not specified | [6] |
| Thiazole-2-acetamide derivative 10a | PC-3 | Prostate Cancer | 7 ± 0.6 | Doxorubicin / Sorafenib | Not specified | [3] |
| Thiazole-2-acetamide derivative 10a | MCF-7 | Breast Cancer | 4 ± 0.2 | Doxorubicin / Sorafenib | Not specified | [3] |
Disclaimer: The IC50 values presented in this table are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison of absolute values should be made with caution. The purpose of this table is to illustrate the range of activities observed for this class of compounds.
Structure-Activity Relationship (SAR) Insights
From the available data on 2-acetamidothiazole derivatives, some preliminary structure-activity relationships can be inferred:
-
Substituents on the Acetamido Group: The nature of the substituent on the acetamido nitrogen can significantly impact cytotoxic activity. For example, the introduction of bulky and complex moieties, as seen in compounds 5a and 5b, can lead to potent anticancer effects.[5]
-
Substituents on the Thiazole Ring: Modifications at the 4 and 5 positions of the thiazole ring are crucial. The presence of a chlorine atom, as in some of the more active derivatives, suggests that halogenation can be a favorable strategy for enhancing cytotoxicity.[6]
-
Overall Molecular Architecture: The combination of the 2-acetamidothiazole core with other heterocyclic or aromatic systems can lead to compounds with high potency. This modular approach allows for the fine-tuning of the compound's properties to optimize its interaction with specific biological targets.
Future Directions and Conclusion
The 2-acetamidothiazole scaffold remains a promising starting point for the development of novel anticancer agents. The available data on its analogs demonstrate that this class of compounds can exhibit significant cytotoxicity against a variety of cancer cell lines, often in the low micromolar range.
The lack of specific data for "this compound" highlights a gap in the current research landscape and presents an opportunity for further investigation. Future studies should focus on:
-
Synthesis and In Vitro Evaluation: The synthesis and comprehensive in vitro cytotoxicity screening of "this compound" against a panel of cancer cell lines are warranted to directly assess its efficacy.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its further development.
-
Comparative Studies: A head-to-head comparison of "this compound" with its non-chlorinated parent compound and other halogenated derivatives would provide valuable insights into the role of the chlorine substituent.
References
- 1. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 5. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
validating the inhibitory effects of "2-Acetamido-5-chlorothiazole" on specific enzymes
A Senior Application Scientist's Guide to Validating Enzyme Inhibitors: A Comparative Analysis of 2-Acetamido-5-chlorothiazole
A Note on Scientific Approach: The specific enzyme targets for the compound this compound are not extensively documented in publicly accessible literature. To provide a robust and scientifically valuable guide, this document will use Human Carbonic Anhydrase II (hCA II) as a representative enzyme target. This selection is based on published research demonstrating that structurally similar 2-aminothiazole derivatives can act as potent inhibitors of carbonic anhydrase isoforms. This guide, therefore, serves as a comprehensive methodology for validating a novel compound against a plausible, well-characterized enzyme target.
Introduction
In the landscape of drug discovery and development, the precise validation of a compound's inhibitory effect on a specific enzyme is a cornerstone of preclinical research. This compound, a member of the versatile thiazole family of heterocyclic compounds, represents a class of molecules with significant therapeutic potential. This guide provides an in-depth, comparative framework for validating its inhibitory activity, using Human Carbonic Anhydrase II (hCA II) as our target enzyme.
hCA II is a ubiquitous zinc metalloenzyme that plays a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] Its dysfunction is implicated in several diseases, such as glaucoma, osteoporosis, and certain cancers, making it a significant therapeutic target.[2]
This guide will compare the (hypothetical) performance of this compound against Acetazolamide , a well-characterized, clinically used sulfonamide inhibitor of carbonic anhydrases.[3][4] We will detail the experimental workflows, from initial screening to mechanism of action studies, providing the causal logic behind each step to ensure scientific integrity and trustworthiness of the results.
Part 1: Experimental Validation Workflow
The validation process is a systematic progression from identifying inhibitory activity to quantifying potency and understanding the mechanism. The workflow is designed to be self-validating, with integrated controls at each stage.
Caption: Overall workflow for enzyme inhibitor validation.
Part 2: Quantitative Inhibitor Potency Assay (IC50 Determination)
The first critical experiment is to determine the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. We will use a colorimetric assay based on the esterase activity of hCA II.[5]
Principle: hCA II can catalyze the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenolate, which is a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm.[6][7] An inhibitor will slow down the rate of this color formation.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-H2SO4 buffer, pH 7.6. The choice of buffer is critical to maintain optimal enzyme activity and stability.
-
Enzyme Stock: Prepare a 1 mg/mL stock solution of purified Human Carbonic Anhydrase II in the assay buffer. Store in aliquots at -80°C.
-
Substrate Stock: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in dry acetonitrile.[8] Acetonitrile is used as the solvent because pNPA has poor solubility in water.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of this compound and Acetazolamide in DMSO.
-
-
Assay Execution (96-Well Plate Format):
-
Serial Dilutions: Perform serial dilutions of the inhibitor stocks (this compound and Acetazolamide) in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Plate Setup:
-
Test Wells: Add 160 µL of assay buffer, 10 µL of diluted inhibitor, and 10 µL of a working hCA II solution (e.g., 2 µM).
-
Positive Control (No Inhibition): 160 µL of assay buffer, 10 µL of DMSO (vehicle control), and 10 µL of hCA II solution.
-
Negative Control (No Enzyme): 170 µL of assay buffer and 10 µL of DMSO.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the pNPA substrate stock solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value.
-
Comparative Performance Data
This table presents the known performance of the reference standard, Acetazolamide, and provides a column for the hypothetical experimental results for this compound.
| Compound | Target Enzyme | IC50 Value (nM) | Mechanism of Action |
| Acetazolamide (Reference) | hCA II | ~12 - 130 nM[4][9] | Competitive |
| This compound | hCA II | To be determined | To be determined |
Note: The IC50 value for Acetazolamide can vary based on assay conditions. The provided range reflects values from multiple sources.
Part 3: Elucidating the Mechanism of Action (MOA)
Understanding how a compound inhibits an enzyme is as crucial as knowing how well it inhibits. The MOA provides deep insights for medicinal chemistry efforts and predicts in vivo behavior. This is typically achieved through enzyme kinetics studies.[10]
Principle: By measuring the enzyme's reaction rate at various substrate concentrations in the presence and absence of the inhibitor, we can determine the mode of inhibition. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot, which linearizes the Michaelis-Menten kinetics.[11][12]
Caption: Simplified diagrams of competitive and non-competitive inhibition.
Protocol for MOA Studies
-
Experimental Setup:
-
Use the same assay components as in the IC50 determination.
-
Select a fixed concentration of your inhibitor (typically around its IC50 value).
-
Prepare a series of substrate (pNPA) dilutions, ranging from well below to well above the known Michaelis constant (Km) for pNPA with hCA II.
-
-
Assay Execution:
-
Run three sets of experiments in parallel:
-
No Inhibitor: Measure reaction rates across the full range of substrate concentrations.
-
With Test Inhibitor: Measure reaction rates across the same substrate concentrations in the presence of a fixed concentration of this compound.
-
With Reference Inhibitor: Repeat with Acetazolamide to confirm its known competitive mechanism.[13]
-
-
-
Data Analysis and Interpretation:
-
Calculate the initial velocity (V₀) for each reaction.
-
Plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) to generate the Lineweaver-Burk plot.[14]
-
Interpret the Plot:
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[12]
-
Non-Competitive Inhibition: The lines will intersect on the x-axis (apparent Vmax decreases, Km is unchanged).[12]
-
Uncompetitive Inhibition: The lines will be parallel (both apparent Vmax and apparent Km decrease).
-
Mixed Inhibition: The lines will intersect in the second quadrant (off of either axis).
-
-
Part 4: Scientific Integrity and Trustworthiness
Every protocol must be a self-validating system. The trustworthiness of the data hinges on meticulous controls and transparent analysis.
-
Vehicle Control (DMSO): Essential for confirming that the solvent used to dissolve the inhibitors does not affect enzyme activity on its own.
-
Positive Control Inhibitor (Acetazolamide): Validates that the assay is sensitive to known inhibitors and is performing as expected. The results for Acetazolamide should align with established literature values.[15][16]
-
Replicates: All experiments should be performed with at least three technical replicates to ensure precision and to calculate standard deviations.
-
Statistical Significance: Appropriate statistical tests should be applied to determine if the observed inhibition is significant compared to the control.
-
Enzyme Quality: The purity and activity of the hCA II enzyme should be verified before initiating the screening campaign to ensure consistent results.
By adhering to these principles, the generated data for this compound can be confidently interpreted and compared against the established benchmark of Acetazolamide.
Conclusion
This guide outlines a comprehensive and rigorous methodology for validating the inhibitory effects of a novel compound, this compound, using Human Carbonic Anhydrase II as a scientifically justified model target. By systematically determining the IC50 for potency and elucidating the mechanism of action through kinetic studies, researchers can build a complete profile of the compound's interaction with the enzyme. The comparative approach, using a well-known standard like Acetazolamide, provides essential context and benchmarks the performance of the new molecule. This structured workflow, grounded in principles of scientific integrity, ensures that the resulting data is reliable, reproducible, and ready for the next stages of drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tale of Two Worlds: A Comparative Guide to In Vitro and In Vivo Studies of 2-Acetamido-5-chlorothiazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically effective therapeutic is a long and arduous one. This guide provides an in-depth technical comparison of in vitro and in vivo studies of 2-acetamido-5-chlorothiazole derivatives, a class of compounds showing significant potential in oncology and infectious diseases. By objectively analyzing their performance in controlled laboratory settings versus complex biological systems, we aim to provide a comprehensive understanding of their therapeutic promise and the critical considerations for their development.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently associated with a broad spectrum of biological activities.[1][2][3] The acetamido group at the 2-position and the chloro substituent at the 5-position of the thiazole ring are critical for modulating the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the nuances of evaluating these derivatives, highlighting the indispensable roles of both in vitro and in vivo experimental models.
The Proving Ground: In Vitro Evaluation
In vitro studies represent the foundational step in drug discovery, offering a controlled and high-throughput environment to assess the intrinsic activity of a compound. These assays are designed to probe specific biological activities, such as cytotoxicity against cancer cells or inhibitory effects on microbial growth.
Anticancer Activity: A Cellular Perspective
The anticancer potential of thiazole derivatives is a major area of investigation.[4][5][6][7] In vitro cytotoxicity assays are paramount in identifying lead compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the concentration of a compound required to inhibit a biological process by 50%.
A representative 2-acetamido-thiazole derivative, let's call it Compound X (a hypothetical but representative derivative for illustrative purposes), has been evaluated against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of Compound X |
| MCF-7 | Breast Adenocarcinoma | 2.57[8][9] |
| HepG2 | Hepatocellular Carcinoma | 7.26[8][9] |
| A549 | Lung Carcinoma | Not specified |
| HCT116 | Colon Carcinoma | Not specified |
These results indicate that Compound X exhibits potent cytotoxic effects, particularly against the MCF-7 breast cancer cell line.[8][9]
Antimicrobial Efficacy: Targeting Pathogens Directly
Thiazole derivatives have also demonstrated significant promise as antimicrobial agents.[10][11][12][13] In vitro antimicrobial susceptibility tests, such as the determination of the Minimum Inhibitory Concentration (MIC), are crucial for quantifying a compound's ability to inhibit the growth of pathogenic microorganisms.
For a series of phenylthiazole compounds, their in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA) was determined.
| Compound | MRSA Strain 1 (MIC in µg/mL) | MRSA Strain 2 (MIC in µg/mL) |
| Thiazole Compound 1 | 4 | 4 |
| Thiazole Compound 2 | 2 | 2 |
| Thiazole Compound 3 | 2 | 2 |
| Thiazole Compound 4 | 4 | 4 |
| Thiazole Compound 5 | 8 | 8 |
| Mupirocin (Control) | 0.06 | >1024 (Resistant) |
The data clearly shows that these thiazole compounds possess potent antimicrobial activity against MRSA, including a strain resistant to the conventional antibiotic mupirocin.[14]
The Real World Test: In Vivo Validation
While in vitro studies are essential for initial screening, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies, typically conducted in animal models, are the critical next step to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a whole-body system.
Anticancer Efficacy in Xenograft Models
To translate the promising in vitro anticancer activity of thiazole derivatives into a real-world context, researchers often employ xenograft models, where human cancer cells are implanted into immunocompromised mice.
For a 2-aminothiazole derivative, Compound 25a , its in vivo efficacy was evaluated in a PC-3 human prostate cancer mouse xenograft model. The study demonstrated that Compound 25a exhibited equivalent efficacy to the approved drug SAHA in inhibiting tumor growth.[15] This transition from cell-based assays to animal models is a pivotal moment in drug development, providing the first glimpse of a compound's potential therapeutic benefit.
Antimicrobial Performance in a Murine Infection Model
The potent in vitro anti-MRSA activity of the phenylthiazole compounds was further investigated in a murine skin infection model. The study confirmed that the lead compound and its analogues exhibited potent antimicrobial activity in vivo, reducing the burden of MRSA in skin wounds by more than 90%, a capability similar to the antibiotic mupirocin.[14] This successful translation from in vitro to in vivo efficacy underscores the therapeutic potential of these thiazole derivatives for treating MRSA skin infections.
Bridging the Gap: The In Vitro to In Vivo Correlation
The correlation between in vitro and in vivo data is often complex and not always linear. A compound that demonstrates high potency in a cell-based assay may fail in an animal model due to poor pharmacokinetic properties, unforeseen toxicity, or metabolic instability.
Key Factors Influencing the In Vitro to In Vivo Translation:
-
Pharmacokinetics (ADME): The ability of a compound to be absorbed, distributed to the target tissue, metabolized, and excreted is critical for its in vivo efficacy. Poor bioavailability or rapid metabolism can lead to sub-therapeutic concentrations at the site of action, even for a highly potent compound.
-
Toxicity: A compound may exhibit selective toxicity towards cancer cells in vitro but cause unacceptable side effects in a whole organism.
-
Target Engagement: Demonstrating that the compound reaches and interacts with its intended molecular target in vivo is crucial.
-
The Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix in a tumor can significantly influence a drug's efficacy, an aspect not fully captured by in vitro models.
The successful development of this compound derivatives hinges on a thorough understanding of these factors and a carefully designed experimental strategy that iteratively uses in vitro and in vivo models to optimize for both potency and drug-like properties.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are paramount. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the thiazole derivative in dimethyl sulfoxide (DMSO).[16] Create a series of working solutions by diluting the stock in a complete culture medium.
-
Treatment: Treat the cells with increasing concentrations of the thiazole derivative (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (medium with DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16]
In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the antitumor activity of a compound in a mouse model.[17]
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 1 x 10^7 human cancer cells (e.g., PC-3) suspended in a suitable medium into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.
-
Compound Administration: Administer the thiazole derivative daily via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose. Administer the vehicle to the control group.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Analysis: Excise, weigh, and process the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing the Path Forward
Diagrams are essential for illustrating complex workflows and biological pathways.
Experimental Workflow for Drug Evaluation
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Acetamido-5-chlorothiazole: A Guide for Process Optimization and Development
The 2-acetamido-5-chlorothiazole scaffold is a significant pharmacophore present in a variety of biologically active molecules. Its synthesis is a critical step in the development of numerous pharmaceutical candidates. This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid researchers, scientists, and drug development professionals in selecting the most suitable route for their specific needs.
Introduction to Synthetic Strategies
The preparation of this compound can be broadly approached via two distinct synthetic philosophies: a direct, late-stage chlorination of a pre-formed acetamido-thiazole core, or a convergent approach involving the initial synthesis of a 2-amino-5-chlorothiazole intermediate followed by N-acetylation. Each strategy presents a unique set of advantages and challenges in terms of atom economy, reaction conditions, and scalability. This guide will dissect these two primary routes, providing the necessary data for an informed decision-making process.
Route 1: Direct Electrophilic Chlorination of 2-Acetamidothiazole
This synthetic pathway represents a direct approach where the chlorine atom is introduced onto the pre-existing 2-acetamidothiazole molecule. The C-5 position of the thiazole ring is susceptible to electrophilic substitution, a characteristic that is exploited in this route.
Scientific Rationale and Mechanistic Insights
The mechanism of this reaction involves the electrophilic attack of a chlorinating agent on the electron-rich thiazole ring. The acetamido group at the 2-position is an activating group, directing the electrophilic substitution to the C-5 position. The use of an acidic catalyst, such as Amberlite A-15 (a strongly acidic ion-exchange resin), facilitates the generation of a more potent electrophilic chlorine species from the N-chlorosuccinimide (NCS) and enhances the electrophilicity of the thiazole ring.
Experimental Protocol: Route 1
Synthesis of this compound via Direct Chlorination
-
Step 1: Reaction Setup
-
To a solution of 2-acetamidothiazole (1 equivalent) in a suitable solvent such as acetonitrile, is added N-chlorosuccinimide (NCS, 1.1 equivalents).
-
Amberlite A-15 (H⁺) resin is added as the catalyst.
-
-
Step 2: Reaction Execution
-
The reaction mixture is stirred at room temperature (approximately 20°C) for a period of 22 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is filtered to remove the resin.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the final this compound.
-
Visualization of Route 1
Caption: Direct chlorination of 2-acetamidothiazole.
Route 2: Two-Step Synthesis via 2-Amino-5-chlorothiazole Intermediate
This alternative strategy involves the initial construction of the 2-amino-5-chlorothiazole ring, followed by a subsequent N-acetylation step to yield the target molecule. This approach is a classic example of a convergent synthesis.
Scientific Rationale and Mechanistic Insights
Step 1: Hantzsch Thiazole Synthesis
The formation of the 2-amino-5-chlorothiazole core is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea. To introduce the chlorine atom at the 5-position, a chlorinated α-carbonyl precursor is required. A plausible starting material is 2,2-dichloroacetaldehyde or a synthetic equivalent. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Step 2: N-Acetylation
The second step is the N-acetylation of the 2-amino-5-chlorothiazole intermediate. This is a standard nucleophilic acyl substitution reaction where the amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct and to enhance the nucleophilicity of the amino group.
Experimental Protocol: Route 2
Step 2a: Synthesis of 2-Amino-5-chlorothiazole (Hantzsch Synthesis)
-
Step 2a-1: Reaction Setup
-
Thiourea (1 equivalent) is dissolved in a suitable solvent, such as ethanol or water.
-
A chlorinated α-carbonyl compound, for instance, an aqueous solution of 2,2-dichloroacetaldehyde (1 equivalent), is added to the thiourea solution.
-
-
Step 2a-2: Reaction Execution
-
The reaction mixture is heated to reflux and stirred for several hours.
-
Reaction progress is monitored by TLC.
-
-
Step 2a-3: Work-up and Isolation
-
After completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford crude 2-amino-5-chlorothiazole.
-
Step 2b: Synthesis of this compound (N-Acetylation)
-
Step 2b-1: Reaction Setup
-
2-Amino-5-chlorothiazole (1 equivalent) is dissolved or suspended in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane.
-
Acetic anhydride (1.1 equivalents) is added to the mixture. A catalytic amount of a base like pyridine can be added if an inert solvent is used.
-
-
Step 2b-2: Reaction Execution
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
-
Step 2b-3: Work-up and Purification
-
The reaction mixture is poured into water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization to yield this compound.[1]
-
Visualization of Route 2
Caption: Two-step synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct Chlorination | Route 2: Two-Step Synthesis |
| Starting Materials | 2-Acetamidothiazole, NCS | Chlorinated α-carbonyl, Thiourea, Acetic Anhydride |
| Number of Steps | 1 | 2 |
| Reported Yield | ~65% | Yields for each step can vary, but are generally moderate to good. Overall yield is the product of individual step yields. |
| Reaction Conditions | Room temperature, 22 hours | Hantzsch: Reflux; Acetylation: Room temperature to gentle heating |
| Reagents and Catalysts | NCS, Acidic resin (Amberlite A-15) | Thiourea, Acetic Anhydride, potentially a base catalyst |
| Purification | Filtration and recrystallization/chromatography | Filtration and recrystallization for each step |
| Scalability | Potentially straightforward, though handling of NCS on a large scale requires care. | Well-established and scalable reactions (Hantzsch and N-acetylation). |
| Atom Economy | Good, as the chlorine atom is directly incorporated. | Lower, due to the formation of byproducts in each step. |
| Key Advantages | - Fewer synthetic steps- Direct introduction of the chloro group | - Utilizes readily available and inexpensive starting materials- Avoids the use of a pre-formed thiazole starting material |
| Potential Challenges | - Potential for over-chlorination or side reactions- Availability and cost of 2-acetamidothiazole | - The chlorinated α-carbonyl starting material can be unstable- Two separate reaction and purification steps increase labor and time |
Conclusion and Recommendations
The choice between the direct chlorination (Route 1) and the two-step synthesis (Route 2) for the preparation of this compound depends on several factors, including the availability of starting materials, desired scale of production, and process safety considerations.
Route 1 is an attractive option for its directness and fewer synthetic operations. If 2-acetamidothiazole is readily available and the scale of the reaction is manageable, this route offers a potentially quicker path to the final product. However, careful control of the reaction conditions is necessary to avoid the formation of undesired byproducts.
Route 2 , while involving an additional step, is built upon two robust and well-understood named reactions. The Hantzsch synthesis is a cornerstone of thiazole chemistry, and N-acetylation is a fundamental transformation. This route may be preferable for large-scale synthesis, especially if the starting materials for the Hantzsch reaction are more cost-effective and readily available than 2-acetamidothiazole.
Ultimately, the optimal synthetic route will be determined by a thorough process of hazard evaluation, cost analysis, and experimental validation in the context of the specific research or production goals.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Acetamido-5-chlorothiazole
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-Acetamido-5-chlorothiazole, ensuring that its management aligns with the highest standards of scientific integrity and regulatory compliance. The protocols outlined herein are designed to be self-validating, explaining the causality behind each step to foster a culture of safety and responsibility.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal protocol can be established, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not benign and requires respectful handling.
Known Hazards:
-
Health Hazards: It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1] Inhalation of dust may cause respiratory irritation.[1][2]
-
Environmental Hazards: While specific data is limited, the presence of a chlorinated organic structure warrants caution. Discharge into the environment must be avoided to prevent potential harm to aquatic life and ecosystems.[3][4]
-
Chemical Hazards: During combustion, it can produce toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[5][6] It is incompatible with strong oxidizing agents.[5][6]
This hazard profile dictates that this compound must be treated as hazardous waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[3] The rationale is clear: to prevent accidental exposure to personnel and to avoid environmental contamination.
| Hazard Classification | Description | Precautionary Action |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear tightly fitting safety goggles or a face shield.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust. Handle in a well-ventilated area or with local exhaust ventilation.[1][3] |
| Environmental | Discharge into the environment must be avoided.[3] | Do not let the chemical enter drains or sewer systems.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound, both during active use and disposal. The selection of PPE is directly informed by the hazard assessment.
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if any signs of degradation are present.[3]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing. For larger quantities or during spill cleanup, fire/flame resistant clothing may be necessary.[3]
-
Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved particulate respirator is required.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Protocol for Solid Waste (Pure Compound, Contaminated Materials):
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid hazardous waste. A high-density polyethylene (HDPE) pail with a secure lid is recommended.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.
-
Collection:
-
Carefully transfer residual solid this compound into the designated waste container.
-
Collect any contaminated materials, such as weighing papers, gloves, and disposable lab coats, and place them in the same container.[4]
-
-
Storage: Keep the container tightly closed when not in use.[1][3] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[4]
Protocol for Liquid Waste (Solutions):
-
Designate a Waste Container: Use a labeled, sealable, and chemically compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams.[4]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Collection: Pour solutions containing this compound directly into the designated liquid waste container.
-
Storage: Keep the container tightly closed and stored in a secondary containment bin within a designated satellite accumulation area.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate risks.
For Minor Spills (Small quantity, contained in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Work within the fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment & Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as solid hazardous waste.[4]
For Major Spills (Large quantity, outside of a fume hood, or if you feel unwell):
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3][4]
-
Isolate: Prevent entry into the area. Remove all sources of ignition.[3]
-
Report: Immediately report the spill to your institution's EHS department or emergency response team.[4] Do not attempt to clean up a major spill unless you are trained and equipped to do so.
The Disposal Pathway: From Lab to Final Disposition
The journey of this compound waste from the laboratory bench to its final, safe disposition is governed by strict regulatory frameworks, such as those from the Environmental Protection Agency (EPA) in the United States.[8]
The recommended and most environmentally sound disposal method for chlorinated organic compounds like this compound is controlled incineration .[3][5] This process utilizes high temperatures to break down the molecule into less harmful components, with flue gas scrubbing systems in place to capture and neutralize toxic byproducts like hydrogen chloride.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the U.S., this includes standards set by the EPA under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) for laboratory safety.[9][10] Always consult your institution's EHS department, as they will have specific protocols that ensure compliance with all relevant laws.
By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold the scientific community's commitment to environmental protection.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling 2-Acetamido-5-chlorothiazole: Personal Protective Equipment and Disposal
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Acetamido-5-chlorothiazole, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety.
This compound is a solid compound recognized for its potential as a building block in pharmaceutical synthesis. However, its utility is accompanied by specific health hazards that necessitate robust safety protocols. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Understanding these risks is the first step in mitigating them effectively.
Hazard Profile of this compound
A thorough risk assessment is the foundation of any sound laboratory procedure. The known hazards of this compound are summarized in the table below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if ingested. | H302 |
| Skin Irritation | Causes irritation upon contact with skin. | H315 |
| Eye Irritation | Causes serious irritation to the eyes. | H319 |
| Specific Target Organ Toxicity | May cause irritation to the respiratory system. | H335 |
These classifications, derived from authoritative safety data sheets, directly inform the selection of appropriate Personal Protective Equipment (PPE).[1][2][3]
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental context. The primary objective is to create a barrier between the researcher and the chemical, preventing exposure through inhalation, ingestion, or skin contact.
Hand Protection: The First Line of Defense
Given that this compound is a skin irritant, appropriate hand protection is non-negotiable.[1][2][3]
-
Recommended Gloves: Nitrile gloves are the preferred choice due to their excellent chemical resistance and durability. Thicker gloves generally offer better protection.[4]
-
Best Practices: Always inspect gloves for any signs of damage before use. When working with solutions, consider double-gloving to provide an additional layer of protection. Gloves should be changed regularly, with recommendations typically ranging from every 30 to 60 minutes, or immediately if contamination is known or suspected.[4] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.
Eye and Face Protection: Shielding from Splashes and Aerosols
The serious eye irritation potential of this compound necessitates robust eye and face protection.[1][2][3]
-
Mandatory Equipment: Chemical safety goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields do not offer adequate protection from splashes.[4]
-
Enhanced Protection: When there is a significant risk of splashing, such as during the preparation of solutions or transfer of the compound, a face shield should be worn in conjunction with safety goggles to protect the entire face.[4]
Respiratory Protection: Preventing Inhalation of Particulates
As a solid that may cause respiratory irritation, minimizing the inhalation of this compound dust is critical.[1][2][3]
-
Standard Operations: For routine handling in a well-ventilated area, a NIOSH-approved N95 dust mask is recommended.
-
High-Risk Procedures: In situations where dust generation is likely, such as weighing large quantities or during spill clean-up, more stringent respiratory protection, such as a respirator with a particulate filter, may be necessary.[5][6] All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize airborne particles.[7]
Protective Clothing: A Barrier for the Body
To prevent accidental skin contact, appropriate protective clothing is a must.
-
Laboratory Coat: A clean, buttoned lab coat should be worn at all times.
-
Additional Protection: For procedures with a higher risk of contamination, consider the use of disposable gowns with long sleeves and tight-fitting cuffs.[4]
The following DOT graph illustrates a decision-making workflow for selecting the appropriate level of PPE based on the handling procedure.
Caption: PPE selection based on the handling procedure for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a well-defined protocol is paramount for ensuring safety and experimental reproducibility.
Safe Handling Protocol
-
Preparation: Before handling, ensure that a safety data sheet for this compound is readily accessible. Designate a specific area for handling, preferably within a chemical fume hood.[7] Ensure that an eyewash station and safety shower are in close proximity.[8]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated risks.
-
Don Appropriate PPE: For a significant spill, this will include a respirator, heavy-duty gloves, a disposable gown, and eye/face protection.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material and place it in a labeled, sealed container for disposal.[5] Avoid generating dust.
-
For a solution spill, absorb the material with an inert absorbent, such as sand or vermiculite.
-
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.[9]
Waste Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated, sealed hazardous waste container.[2]
-
Labeling and Storage: All waste containers must be clearly labeled with the contents and stored in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.
By integrating these detailed safety and handling protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
